molecular formula C22H24Cl2N6O7S2 B019381 C22H24Cl2N6O7S2 CAS No. 73547-70-3

C22H24Cl2N6O7S2

Cat. No.: B019381
CAS No.: 73547-70-3
M. Wt: 619.5 g/mol
InChI Key: JLZLIGALAZXURA-ZYMGEXDGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceftazidime dihydrochloride is a potent, third-generation cephalosporin antibiotic specifically renowned for its exceptional activity against Pseudomonas aeruginosa . Its primary research value lies in studying gram-negative bacterial infections, particularly those involving multidrug-resistant strains. The compound's mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), leading to cell lysis and death. What distinguishes ceftazidime for research is its high stability against many bacterial β-lactamases. This makes it a critical tool for investigating novel combination therapies, understanding resistance mechanisms, and evaluating the efficacy of new treatment regimens in microbiological and pharmacological studies. Researchers utilize this high-purity compound in in vitro assays, antimicrobial susceptibility testing, and as a reference standard in analytical chemistry. It is supplied with comprehensive documentation, including Certificate of Analysis (CoA) and Material Safety Data Sheet (MSDS), to ensure experimental reproducibility and safety. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

73547-70-3

Molecular Formula

C22H24Cl2N6O7S2

Molecular Weight

619.5 g/mol

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6R,7R)-2-carboxy-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate;dihydrochloride

InChI

InChI=1S/C22H22N6O7S2.2ClH/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);2*1H/b26-13-;;/t14-,18-;;/m1../s1

InChI Key

JLZLIGALAZXURA-ZYMGEXDGSA-N

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl

Pictograms

Corrosive; Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Ceftazidime Dihydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the process chemistry, purification, and analytical characterization of Ceftazidime Dihydrochloride , a pivotal intermediate and salt form of the third-generation cephalosporin, Ceftazidime.[1] Unlike the zwitterionic pentahydrate form used in final clinical formulations (often admixed with sodium carbonate), the dihydrochloride salt represents a critical state for purification and stability during the manufacturing process.

This document is designed for process chemists and analytical scientists, focusing on the acylation of the 7-aminocephem core , the nucleophilic substitution of the pyridine ring , and the kinetic control required during deprotection .

Chemical Foundation & Retrosynthetic Analysis

Compound: Ceftazidime Dihydrochloride Chemical Formula:


 (Anhydrous basis)
Key Structural Features: 
  • Beta-Lactam Core: Sensitive to hydrolysis (requires pH < 8 and low moisture).

  • Aminothiazole Oxime Side Chain: Confers resistance to

    
    -lactamases; the syn-isomer is the active form.
    
  • Pyridinium Group (C-3): Increases water solubility and zwitterionic character but introduces instability (nucleophilic displacement).

Retrosynthetic Logic

The synthesis is best approached by disconnecting the molecule at the C-7 amide bond and the C-3 pyridinium linkage. This reveals two primary strategies:

  • Displacement First: Modification of 7-ACA to 7-APCA (7-amino-3-[(1-pyridinium-1-yl)methyl]ceph-3-em-4-carboxylate), followed by acylation.[2][3]

  • Acylation First: Acylation of 7-ACA, followed by C-3 displacement (less common industrially due to side reactions).

We focus on the Displacement First route (7-ACA


 7-APCA 

Ceftazidime), as it minimizes degradation of the expensive aminothiazole side chain.

Retrosynthesis Target Ceftazidime Dihydrochloride Inter1 7-APCA Dihydrochloride (Nucleus) Target->Inter1 Amide Bond Disconnection Inter2 Activated Side Chain (Thioester/Active Ester) Target->Inter2 Side Chain Disconnection Start 7-ACA (Starting Material) Inter1->Start C-3 Displacement (Pyridine)

Figure 1: Retrosynthetic disconnection showing the convergence of the activated nucleus (7-APCA) and the side chain.

Detailed Synthesis Protocol

This protocol describes the "One-Pot" variation of the displacement-first route, optimized for yield and impurity control.

Phase 1: Nucleus Activation (Synthesis of 7-APCA)

Objective: Convert 7-Aminocephalosporanic Acid (7-ACA) to 7-Amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylate (7-APCA).

  • Silylation (Protection):

    • Suspend 7-ACA (1.0 eq) in Dichloromethane (DCM) .

    • Add Hexamethyldisilazane (HMDS) (0.8–1.0 eq) and catalytic Trimethylchlorosilane (TMCS) . Reflux at 40°C for 4–5 hours.

    • Mechanism:[3][4][5][6][7][8] Silylation protects the C-4 carboxyl and C-7 amino groups, increasing solubility in organic solvents.

  • Iodination:

    • Cool to 15°C. Add Trimethyliodosilane (TMSI) (1.2 eq). Stir for 2 hours.

    • Why: Converts the C-3 acetoxy group to a more reactive iodide leaving group.

  • Nucleophilic Substitution:

    • Cool to -10°C. Add Pyridine (1.2 eq) slowly.

    • Critical Control: Temperature must remain low to prevent

      
       isomerization.
      
  • Hydrolysis & Isolation:

    • Add dilute HCl/Methanol. The silyl groups hydrolyze.

    • Adjust pH to ~1.0 with concentrated HCl. 7-APCA Dihydrochloride precipitates. Filter and wash with isopropanol.

Phase 2: Acylation & Deprotection (Synthesis of Ceftazidime 2HCl)

Objective: Couple the side chain and isolate the dihydrochloride salt.

Reagents:

  • Substrate: 7-APCA Dihydrochloride

  • Acylating Agent: Ceftazidime Side Chain Active Ester (e.g., MAEM: 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid mercaptobenzothiazolyl ester).

  • Base: Triethylamine (TEA)

Protocol:

  • Acylation:

    • Dissolve 7-APCA 2HCl in DCM/Methanol (10:1 v/v) at 0°C.

    • Add Triethylamine dropwise to neutralize the salt (pH ~6–7).

    • Add Side Chain Active Ester (1.1 eq). Stir at 0–5°C for 6–10 hours.

    • Monitoring: Use HPLC to monitor the disappearance of 7-APCA.

  • Deprotection (if tert-butyl esters are used):

    • If the side chain carboxyl was protected (e.g., tert-butyl), add Formic Acid (5 eq) and Concentrated HCl (2 eq).

    • Stir at 20–25°C for 3–4 hours.

  • Crystallization of Ceftazidime Dihydrochloride:

    • The reaction mixture (now containing the product in acid) is diluted with Acetone (antisolvent).

    • Cool to 5°C. The Ceftazidime Dihydrochloride salt crystallizes out.

    • Filter and wash with cold acetone. Vacuum dry at 40°C.

Technical Insight: The use of acetone in the final step is critical. It selectively precipitates the dihydrochloride salt while keeping many organic impurities (like the mercaptobenzothiazole byproduct) in solution.

Purification & Impurity Profiling[1][9][10]

Achieving pharmaceutical grade (>98% purity) requires understanding the impurity landscape.

Major Impurities
ImpurityOriginControl Strategy
Delta-2 Isomer Migration of the double bond from C3-C4 to C2-C3.Maintain low temperatures (<5°C) during basic steps.
Anti-Isomer Isomerization of the oxime group (syn to anti).[9]Avoid exposure to strong light and low pH for extended periods.
Methyl Ester Reaction of carboxyl groups with Methanol during workup.Limit methanol exposure time or use Ethanol/Isopropanol.
Pyridine Residual solvent/reagent.Efficient washing of the filter cake with acetone.
Purification Workflow

Purification Crude Crude Reaction Mass (Acidic) Filter1 Filtration (Remove Insolubles) Crude->Filter1 Cryst Crystallization (Acetone Addition) Filter1->Cryst Temp < 10°C Wash Solvent Wash (Cold Acetone) Cryst->Wash Remove Mother Liquor Final Ceftazidime 2HCl (Crystalline) Wash->Final

Figure 2: Purification logic for isolating the dihydrochloride salt.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

This is the primary method for assay and purity determination.

Method Parameters:

  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Spherisorb ODS-2 or equivalent).

  • Mobile Phase A: Phosphate Buffer (pH 3.6).

  • Mobile Phase B: Acetonitrile.[6][10][11]

  • Gradient: 95% A (0 min)

    
     70% A (20 min).
    
  • Flow Rate: 1.0–1.3 mL/min.

  • Detection: UV at 254 nm.[5][6][9]

  • Injection Volume: 10–20 µL.

System Suitability:

  • Resolution (R) between Ceftazidime and Delta-2 isomer > 1.5.

  • Tailing factor (T) < 1.5.

Spectroscopic Profile
  • Infrared Spectroscopy (IR):

    • 
      -lactam Carbonyl: ~1760–1780 cm⁻¹ (Characteristic sharp band).
      
    • Amide Carbonyl: ~1650–1670 cm⁻¹.

    • Pyridinium C=N: ~1630 cm⁻¹.

  • Nuclear Magnetic Resonance (1H-NMR, DMSO-d6):

    • 
       9.5 (d, 1H, -NH- amide).
      
    • 
       9.0, 8.6, 8.1 (m, Pyridinium protons).
      
    • 
       6.8 (s, 1H, Thiazole ring proton).
      
    • 
       5.8 (dd, 1H, H-7 lactam).
      
    • 
       5.2 (d, 1H, H-6 lactam).
      
    • 
       1.5 (s, 6H, Gem-dimethyl of side chain).
      

Stability & Storage

Ceftazidime Dihydrochloride is hygroscopic and thermally labile.

  • Storage: Store in airtight containers at 2–8°C.

  • Degradation: High humidity leads to hydrolysis of the

    
    -lactam ring. High temperature causes decarboxylation and isomerization.
    

References

  • Synthesis Method of Ceftazidime . Patent CN107698565A. Patsnap/Eureka. 1

  • Method for Preparing Ceftazidime Hydrochloride . Patent CN103030651B. Google Patents. 8

  • Invariom modeling of ceftazidime pentahydrate: molecular properties from a 200 second synchrotron microcrystal experiment . Acta Crystallographica Section B. 12

  • Identification, synthesis and spectral characterization of a potential impurity of ceftazidime . Journal of Food and Drug Analysis. 10[1][3][9][13]

  • Insights into the Enhanced Ceftazidime Hydrolysis by Ent385 AmpC β‑Lactamase . NIH/PMC. 4[3]

  • Ceftazidime Pentahydrate | C22H32N6O12S2 . PubChem. 14

Sources

Technical Whitepaper: Stability Dynamics and Degradation Mechanisms of Ceftazidime Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ceftazidime is a third-generation cephalosporin distinguished by its aminothiazolyl side chain and propylcarboxy moiety, conferring enhanced stability against beta-lactamases (specifically TEM and SHV types).[1] However, the molecule exhibits complex degradation kinetics governed by pH, temperature, and solvent environment. This guide dissects the physicochemical stability of Ceftazidime Dihydrochloride , detailing the three primary degradation vectors:


-lactam hydrolysis, 

-isomerization, and pyridine elimination.[1] It provides actionable protocols for stability-indicating analysis (HPLC) and evidence-based handling strategies for clinical and research applications.[1][2]

Molecular Architecture & Physicochemical Properties[1][3]

Ceftazidime is most commonly supplied as a pentahydrate or a dihydrochloride salt. The dihydrochloride form is often utilized in research and specific formulation contexts due to altered solubility profiles, though the pentahydrate is the standard for parenteral administration.

  • Core Structure: A cephem nucleus fused to a

    
    -lactam ring.[1]
    
  • C-7 Side Chain: An aminothiazolyl ring with a propylcarboxy group (dimethylacetic acid oxime).[1] The Z (syn) configuration is essential for antibacterial activity.[1]

  • C-3 Side Chain: A pyridinium group.[1][3][4][5][6][7] This positively charged quaternary ammonium group improves cell wall penetration in Gram-negative bacteria (e.g., Pseudomonas aeruginosa) but acts as a leaving group during degradation.[1]

Critical Stability Factors
ParameterOptimal Range/ConditionMechanistic Rationale
pH 4.5 – 6.5Stability is pH-dependent.[1] Acidic conditions (< pH 4) accelerate lactonization; alkaline conditions (> pH 7.[1]5) accelerate

-lactam hydrolysis and pyridine elimination.[1]
Temperature 2°C – 8°CDegradation follows pseudo-first-order kinetics.[1] Rates increase significantly above 25°C (Arrhenius behavior).[1]
Light ProtectedPhoto-degradation can induce oxidation and isomerization, though thermal degradation is the dominant pathway.

Degradation Pathways and Mechanisms[8]

The degradation of Ceftazidime is non-linear, involving competing pathways that yield distinct impurities defined by pharmacopoeial standards (EP/USP).

The Three Primary Pathways
  • 
    -Lactam Hydrolysis:  The nucleophilic attack of water (or hydroxide ions) on the carbonyl carbon of the 
    
    
    
    -lactam ring.[1] This opens the ring, rendering the antibiotic pharmacologically inert. This is the dominant pathway in alkaline media.
  • 
    -Isomerization (Impurity A):  The migration of the double bond in the dihydrothiazine ring from the 
    
    
    
    position to the
    
    
    position. This is a reversible equilibrium but favors the thermodynamically stable (yet inactive)
    
    
    isomer under stress.[1]
  • Pyridine Elimination: The C-3 pyridinium group is a good leaving group. Its expulsion leads to the formation of a reactive exomethylene intermediate, which rapidly degrades further. Pyridine accumulation is a toxicity concern in stored solutions.[8]

  • Syn-Anti Isomerization (Impurity B): The oxime group at C-7 can isomerize from the active Z (syn) form to the inactive E (anti) form, particularly under UV light or specific pH stress.[1]

Visualization of Degradation Logic

CeftazidimeDegradation Ceftazidime Ceftazidime (Active Z-Isomer) Delta2 Impurity A (Delta-2 Isomer) Ceftazidime->Delta2 Isomerization (pH < 4 or Heat) AntiIsomer Impurity B (E-Isomer / Anti-Isomer) Ceftazidime->AntiIsomer Oxime Isomerization (Light/pH) OpenRing Hydrolyzed Beta-Lactam (Open Ring Acid) Ceftazidime->OpenRing Hydrolysis (pH > 7.5) Pyridine Pyridine (Toxic Byproduct) Ceftazidime->Pyridine Elimination (Nucleophilic Attack) Exomethylene Exomethylene Derivative (Transient Intermediate) Ceftazidime->Exomethylene Concerted w/ Pyridine Loss Fragment Impurity G (Fragmentation Product) OpenRing->Fragment Fragmentation Exomethylene->Fragment Further Degradation

Figure 1: Mechanistic map of Ceftazidime degradation showing the divergence into pharmacopoeial impurities A, B, and the toxic byproduct Pyridine.[1]

Stability Profile & Kinetics

pH-Rate Profile

Ceftazidime exhibits a U-shaped pH-rate profile.[1]

  • Acidic Catalysis (pH < 3.5): Protonation of the carboxyl groups facilitates lactonization and

    
     isomerization.
    
  • Base Catalysis (pH > 7.5): Hydroxide ions directly attack the

    
    -lactam carbonyl.[1]
    
  • Plateau (pH 4.5 – 6.5): The hydrolysis rate is minimal (

    
     is lowest).[1] This is the target window for reconstitution and buffering.
    
Temperature Dependence (Arrhenius Data)

Degradation rates (


) follow the Arrhenius equation.[1]
  • Activation Energy (

    
    ):  Approximately 20–24 kcal/mol (83–100 kJ/mol).[1]
    
  • Q10 Factor: A

    
     rise in temperature roughly triples the degradation rate.[1]
    
TemperatureHalf-life (

) in Solution (100 mg/mL)
Pyridine Formation Risk
-20°C > 3 monthsNegligible
4°C 7 daysLow (< 0.1%)
25°C 18 – 24 hoursModerate (Approaches limit after 24h)
37°C < 8 hoursHigh (Rapid Pyridine accumulation)

Analytical Methodology: Stability-Indicating HPLC

To accurately quantify Ceftazidime and separate it from its specific impurities (Pyridine,


-isomer), a validated Reverse-Phase HPLC (RP-HPLC) method is required.[1]
Protocol: High-Resolution Impurity Profiling

Objective: Separate Ceftazidime from Impurity A (


), Impurity B (Anti-isomer), and Pyridine.[1]

1. Chromatographic Conditions:

  • Column: C18 (Octadecylsilane),

    
     mm, 5 
    
    
    
    m packing (e.g., Waters Symmetry or equivalent).[1]
  • Mobile Phase A: Phosphate Buffer pH 7.0 (0.05 M). Note: Some protocols use Acetate pH 4.0; pH 7.0 is often better for separating the pyridine peak.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 – 1.3 mL/min.

  • Detection: UV absorption at 254 nm .[9]

  • Temperature: 25°C.

2. Gradient Program (Example):

Time (min) % Mobile Phase A % Mobile Phase B
0 95 5
5 95 5
20 70 30

| 25 | 95 | 5 |[1]

3. Sample Preparation:

  • Diluent: Mobile Phase A.

  • Concentration: 1.0 mg/mL (for assay); 0.5 mg/mL (for impurity profiling).[1]

  • Handling: Inject immediately after preparation. Keep autosampler at 4°C if possible.

4. System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between Ceftazidime and Delta-2 isomer (Impurity A).
    
  • Tailing Factor: < 2.0 for the Ceftazidime peak.[10]

  • Retention Times (Approximate):

    • Pyridine: ~3–5 min (elutes early).[1]

    • Ceftazidime: ~7–9 min.

    • Impurity A (

      
      ): ~10–12 min.[1]
      
    • Impurity B (Anti): ~13–15 min.[1]

Storage & Handling Strategies

Reconstitution for Research

When dissolving Ceftazidime Dihydrochloride for experimental use:

  • Solvent: Use Sterile Water for Injection (SWFI) or Phosphate Buffered Saline (PBS) pH 7.[1]4. Avoid alkaline solvents (e.g., Sodium Bicarbonate), which induce rapid gas generation (

    
    ) and hydrolysis.[1]
    
  • Gas Release: The dissolution is endothermic and releases

    
     (due to sodium carbonate often present in pharmaceutical blends, though pure dihydrochloride may not effervesce as vigorously). Venting is required.
    
Clinical/Infusion Considerations
  • Continuous Infusion: Due to the short half-life at body temperature (

    
    ), infusion pumps worn close to the body can degrade the drug rapidly.[1]
    
  • Recommendation: Change infusion reservoirs every 8–12 hours if kept at ambient temp, or use cooling pouches to maintain

    
    .
    
  • Pyridine Toxicity: While rare, accumulation of pyridine in renal-compromised patients receiving high-dose continuous infusion (>6g/day) can lead to neurotoxicity.[1] Adhere strictly to 24-hour expiry for reconstituted solutions at room temperature.

References

  • Mechanism of Ceftazidime Degradation in Aqueous Solutions. Acta Poloniae Pharmaceutica. (1998). Detailed kinetic analysis of hydrolysis and epimerization.

  • Ceftazidime Stability and Pyridine Toxicity During Continuous I.V.[11][8][12] Infusion. American Journal of Health-System Pharmacy. (2019).[1] Clinical implications of pyridine accumulation.

  • Stability of Ceftazidime in Plastic Syringes and Glass Vials. American Journal of Hospital Pharmacy. (1992). Storage condition data for frozen and refrigerated samples.

  • PubChem Compound Summary: Ceftazidime Impurity A. National Center for Biotechnology Information. Structure and chemical properties of the Delta-2 isomer.

  • European Pharmacopoeia (Ph. Eur.) Monograph: Ceftazidime Pentahydrate. Defines Impurities A, B, G, and Pyridine limits. (Reference to standard, no direct URL available).

Sources

Spectroscopic Profiling of Ceftazidime Dihydrochloride: Structural Elucidation & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ceftazidime Dihydrochloride (CAS: 73547-70-3) is the acid-addition salt of the third-generation cephalosporin ceftazidime. Unlike the commercially prevalent Ceftazidime Pentahydrate (a zwitterionic inner salt used in clinical formulations), the dihydrochloride form serves primarily as a high-purity intermediate in synthesis and a stable reference standard in research.

The structural integrity of this molecule relies on the preservation of the labile


-lactam ring and the specific geometry of the aminothiazole oxime side chain. This guide provides a rigorous spectroscopic framework for verifying the structure of Ceftazidime Dihydrochloride, distinguishing it from its zwitterionic counterparts through specific UV, FT-IR, NMR, and Mass Spectrometry markers.
Core Molecular Specifications
ParameterDetail
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate dihydrochloride
Molecular Formula

Molecular Weight 619.50 g/mol (Salt) / 546.58 g/mol (Free Base)
Key Structural Motifs

-Lactam Ring, Dihydrothiazine Ring, Aminothiazole Side Chain, Pyridinium Group

Molecular Architecture & Stability Logic

The ceftazidime molecule is chemically fragile due to the ring strain of the


-lactam and the potential for 

isomerization at the oxime linkage. In the dihydrochloride form, the protonation of the aminothiazole amine and the carboxylate groups alters the vibrational and magnetic resonance signatures compared to the pentahydrate.

CeftazidimeStructure cluster_0 Core Nucleus cluster_1 Side Chains BetaLactam Beta-Lactam Ring (Strain Energy High) Dihydrothiazine Dihydrothiazine Ring (S-containing) BetaLactam->Dihydrothiazine Fused Pyridinium Pyridinium Cation (Quaternary Nitrogen) Dihydrothiazine->Pyridinium C-3 Methylene Bridge Aminothiazole Aminothiazole Ring (HCl Protonation Site) Oxime Oxime Ether (Z-Configuration Critical) Aminothiazole->Oxime Amide Linkage Oxime->BetaLactam C-7 Attachment HCl_1 HCl #1 HCl_1->Aminothiazole Protonates Amine HCl_2 HCl #2 HCl_2->Dihydrothiazine Protonates C-2 Carboxyl

Figure 1: Structural logic of Ceftazidime Dihydrochloride showing key functional groups and protonation sites.

Spectroscopic Analysis Protocols

UV-Visible Spectroscopy

UV analysis is the first line of defense for checking the integrity of the conjugated system. The aminothiazole ring coupled with the


-lactam chromophore yields a distinct absorption profile.
  • Solvent: 0.1 N HCl (Preferred for Dihydrochloride to maintain protonation state).

  • Concentration:

    
    .
    
  • Critical Parameter: The

    
     must be precise. Significant shifts indicate degradation (opening of the 
    
    
    
    -lactam ring).
FeatureWavelength (

)
Structural Origin
Primary Band 255 - 260 nm

transition of the aminothiazole-conjugated system.
Secondary Band ~205 nmEnd absorption (less diagnostic).
Degradation Shift to >280 nmIndicates hydrolysis of the

-lactam ring.
Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR is the definitive method for distinguishing the Dihydrochloride salt from the Pentahydrate zwitterion. The protonation of the carboxylate group (


 to 

) causes a significant shift in the carbonyl region.

Protocol:

  • Preparation: KBr Pellet (1-2 mg sample in 200 mg KBr) or ATR (Diamond crystal).

  • Resolution: 4 cm

    
    .
    
  • Scans: 32 scans minimum.

Diagnostic Peaks Table:

Functional GroupWavenumber (cm

)
Interpretation for Dihydrochloride

-Lactam C=O
1760 - 1780 Critical Quality Attribute. Loss of this peak indicates ring opening. High frequency due to ring strain.
Carboxylic Acid C=O 1700 - 1725 Distinct in Dihydrochloride. (Note: In Pentahydrate/Zwitterion, this appears as carboxylate stretch at ~1600 cm

).
Amide I (C=O) 1650 - 1670Exocyclic amide linking the side chain.
C=N (Thiazole) 1530 - 1550Stretching vibration of the thiazole ring.
OH / NH Stretch 3200 - 3500Broad bands. Dihydrochloride shows broad ammonium (

) character.
Nuclear Magnetic Resonance (NMR)

NMR provides the "fingerprint" of the carbon skeleton. For the dihydrochloride, DMSO-d6 is the preferred solvent to prevent proton exchange that might occur in


.

Protocol:

  • Instrument: 400 MHz or higher.

  • Solvent: DMSO-d6.

  • Standard: TMS (0.00 ppm).


H NMR Assignment (DMSO-d6): 
Proton (H)Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
Amide NH 9.4 - 9.6Doublet (d)1HAmide proton coupling to C-7 H.
Pyridinium 8.9 - 9.1Multiplet2HOrtho protons on pyridinium ring.
Pyridinium 8.1 - 8.6Multiplet3HMeta/Para protons on pyridinium ring.
Aminothiazole

7.2 - 7.5Broad Singlet2HExocyclic amine (shifts downfield if protonated).
Thiazole CH 6.7 - 6.9Singlet (s)1HProton on the thiazole ring.

-Lactam H-7
5.6 - 5.8Doublet of Doublets1HCoupled to H-6 and Amide NH.

-Lactam H-6
5.1 - 5.2Doublet (d)1HCoupled to H-7.
Gem-Dimethyl 1.4 - 1.5Singlet (s)6HMethyl groups on the oxime side chain.

Technical Insight: The coupling constant (


) between H-6 and H-7 is typically ~5 Hz, characteristic of the cis-stereochemistry required for biological activity in cephalosporins.
Mass Spectrometry (LC-MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern. Electrospray Ionization (ESI) in positive mode is standard.

  • Parent Ion: The salt dissociates in the MS source. You will observe the cation of the free base.

  • Observed m/z:

    
     (Calculated for 
    
    
    
    ).

Fragmentation Logic:

  • m/z 547

    
     468:  Loss of Pyridine (
    
    
    
    , mass 79). This is the most facile cleavage.
  • m/z 468

    
     396:  Loss of the oxime side chain fragment.
    

Analytical Workflow & Decision Tree

This workflow ensures that the "Dihydrochloride" salt is correctly identified and distinguished from the "Pentahydrate" or degradation products.

AnalysisWorkflow Start Sample: Ceftazidime Dihydrochloride Solubility Step 1: Solubility Check (Soluble in water, slightly soluble in EtOH) Start->Solubility UV Step 2: UV-Vis (0.1N HCl) Check Lambda max ~257 nm Solubility->UV IR Step 3: FT-IR (Solid State) Check for -COOH peak at ~1720 cm-1 (Absent in Zwitterion/Pentahydrate) UV->IR NMR Step 4: 1H NMR (DMSO-d6) Confirm Integral Ratio: Pyridinium (5H) : Dimethyl (6H) IR->NMR Decision Decision Point NMR->Decision Pass CONFIRMED: Ceftazidime Dihydrochloride Decision->Pass All Specs Met Fail_Form MISMATCH: Likely Pentahydrate (Zwitterion) Decision->Fail_Form IR: 1720 absent NMR: Shifts match Zwitterion Fail_Deg FAIL: Degraded (Ring Open) Decision->Fail_Deg UV: >280nm shift IR: 1780 disappeared

Figure 2: Step-by-step analytical decision tree for structural verification.

References

  • Santa Cruz Biotechnology. Ceftazidime dihydrochloride (CAS 73547-70-3) Product Data.[1]Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6536864, Ceftazidime Pentahydrate. (Used for core structural comparison). Link

  • European Patent Office. Process for the preparation of crystalline ceftazidime pentahydrate (EP0187450B1). (Details conversion from dihydrochloride to pentahydrate). Link

  • Journal of Food and Drug Analysis. Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. (Provides detailed MS fragmentation and NMR assignments). Link

  • Scientific & Academic Publishing. Development and Validation of the Quantitative Analysis of Ceftazidime in Powder for Injection by Infrared Spectroscopy.[2][3] (IR band assignments). Link

Sources

The Genesis and Journey of a Third-Generation Cephalosporin: A Technical Guide to Ceftazidime Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Advanced Gram-Negative Coverage

The late 1970s and early 1980s marked a critical juncture in the ongoing battle against bacterial infections. While the advent of first and second-generation cephalosporins had provided a significant therapeutic arsenal, the emergence of resistant Gram-negative pathogens, particularly Pseudomonas aeruginosa, posed a formidable clinical challenge. This period demanded a new class of antibiotics with enhanced stability against β-lactamases and potent activity against these resilient organisms. It was within this challenging landscape that ceftazidime, a semi-synthetic, third-generation cephalosporin, was born from the dedicated research efforts at Glaxo (now GlaxoSmithKline)[1][2][3][4]. Patented in 1978 and introduced for commercial use in 1984, ceftazidime represented a significant leap forward in antibacterial therapy[5]. This guide provides an in-depth technical exploration of the discovery, development, and scientific underpinnings of Ceftazidime Dihydrochloride.

Part 1: The Discovery and Synthesis of a Novel Antibacterial Agent

The development of ceftazidime was a culmination of Glaxo's extensive research into cephalosporin-based antibiotics, a journey that began with the launch of their first cephalosporin-C-based drug in 1964[6]. The primary objective of the research program that yielded ceftazidime was to design a molecule with a high degree of stability to a wide range of β-lactamases, coupled with potent bactericidal activity, especially against problematic Gram-negative bacteria.

Structure-Activity Relationship: Engineering for Potency and Stability

The unique structural features of ceftazidime are a testament to the strategic molecular modifications undertaken to achieve its desired antibacterial profile. The structure-activity relationships of ceftazidime are well-defined, with key moieties contributing to its efficacy[7].

  • 7-aminocephalosporanic acid (7-ACA) nucleus: This core structure is characteristic of cephalosporins and is the foundation upon which the molecule's activity is built[8].

  • Aminothiazole ring and propylcarboxy moiety at position 7: These side chains are crucial for several reasons. The aminothiazole group enhances the affinity of ceftazidime for the penicillin-binding proteins (PBPs) of Gram-negative bacilli, the primary targets of β-lactam antibiotics. The propylcarboxy group confers significant stability against a broad spectrum of β-lactamases, enzymes that are a primary mechanism of bacterial resistance[7].

  • Pyridine group at position 3: This substitution, similar to that of cephaloridine, is responsible for the rapid penetration of ceftazidime into bacterial cells and contributes to its favorable pharmacokinetic properties[7].

These structural modifications collectively result in an antibiotic with an expanded spectrum of activity that includes Pseudomonas and Acinetobacter species[7].

Chemical Synthesis: A Step-by-Step Protocol

The synthesis of Ceftazidime Dihydrochloride is a multi-step process that begins with the readily available 7-aminocephalosporanic acid (7-ACA). The following protocol is a synthesis of information from various patented methods[5][9][10][11].

Step 1: Silylation of 7-ACA

  • Objective: To protect the carboxylic acid and amine functional groups of 7-ACA to prevent unwanted side reactions in subsequent steps.

  • Reagents: 7-ACA, hexamethyldisilazane (HMDS), trimethylchlorosilane (TMSCl).

  • Procedure: 7-ACA is suspended in an appropriate organic solvent (e.g., dichloromethane). HMDS and a catalytic amount of TMSCl are added, and the mixture is heated to reflux until a clear solution is obtained, indicating the formation of the silylated derivative.

Step 2: Iodination

  • Objective: To introduce an iodine atom at the 3-position, which will be displaced by pyridine in the next step.

  • Reagents: Silylated 7-ACA, iodotrimethylsilane (TMSI).

  • Procedure: The solution of silylated 7-ACA is cooled, and TMSI is added. The reaction is stirred at a controlled temperature until the iodination is complete.

Step 3: Pyridine Substitution

  • Objective: To introduce the pyridinium group at the 3-position.

  • Reagents: Iodinated intermediate, pyridine.

  • Procedure: Pyridine is added to the reaction mixture, and the solution is stirred to facilitate the displacement of the iodine atom.

Step 4: Hydrolysis and Intermediate Isolation

  • Objective: To remove the silyl protecting groups and isolate the 7-amino-3-(pyridinium-1-ylmethyl)-3-cephem-4-carboxylate intermediate (7-APCA).

  • Reagents: Reaction mixture from Step 3, hydrochloric acid, acetone.

  • Procedure: The reaction mixture is treated with hydrochloric acid to hydrolyze the silyl esters and form the dihydrochloride salt of 7-APCA. The product is then precipitated by the addition of an anti-solvent like acetone and isolated by filtration.

Step 5: Acylation

  • Objective: To attach the aminothiazole side chain to the 7-amino group of 7-APCA.

  • Reagents: 7-APCA dihydrochloride, ceftazidime active ester, triethylamine.

  • Procedure: 7-APCA dihydrochloride is suspended in a suitable solvent (e.g., dichloromethane), and the ceftazidime active ester is added. Triethylamine is then added dropwise to neutralize the hydrochloride salt and facilitate the acylation reaction. The reaction is stirred until completion.

Step 6: Final Hydrolysis and Isolation of Ceftazidime Dihydrochloride

  • Objective: To deprotect the side chain and isolate the final product.

  • Reagents: Acylated intermediate, formic acid, concentrated hydrochloric acid, acetone.

  • Procedure: The intermediate from Step 5 is treated with a mixture of formic acid and concentrated hydrochloric acid to remove the protecting groups on the side chain. The final product, Ceftazidime Dihydrochloride, is then crystallized by the addition of acetone, filtered, washed, and dried.

Ceftazidime_Synthesis 7-ACA 7-ACA Silylated 7-ACA Silylated 7-ACA 7-ACA->Silylated 7-ACA Silylation (HMDS, TMSCl) Iodinated Intermediate Iodinated Intermediate Silylated 7-ACA->Iodinated Intermediate Iodination (TMSI) 7-APCA Intermediate 7-APCA Intermediate Iodinated Intermediate->7-APCA Intermediate Pyridine Substitution (Pyridine) Acylated Intermediate Acylated Intermediate 7-APCA Intermediate->Acylated Intermediate Acylation (Ceftazidime Active Ester, Et3N) Ceftazidime Dihydrochloride Ceftazidime Dihydrochloride Acylated Intermediate->Ceftazidime Dihydrochloride Hydrolysis (Formic Acid, HCl)

Caption: A simplified workflow of the chemical synthesis of Ceftazidime Dihydrochloride.

Part 2: Preclinical and Clinical Development

The journey of ceftazidime from a promising chemical entity to a clinically approved therapeutic involved rigorous preclinical and clinical evaluation to establish its safety and efficacy profile.

Preclinical Evaluation: Assessing Safety and Pharmacokinetics

A comprehensive battery of preclinical studies was conducted in various animal species to characterize the toxicological and pharmacokinetic profile of ceftazidime[12][13][14][15][16][17][18][19][20].

Toxicology:

Study Type Species Route of Administration LD50 Value Key Findings
Acute ToxicityMiceIntravenous> 6.0 g/kgLow acute toxicity.
Acute ToxicityRatsIntravenous> 3.84 g/kgLow acute toxicity.
Repeat-Dose ToxicityRatsIntravenous & Subcutaneous-Well-tolerated at therapeutic doses. High doses led to non-specific stress-related effects.
Repeat-Dose ToxicityDogsIntravenous & Intramuscular-No specific toxicity observed at doses up to 0.54 g/kg/day.
Reproductive ToxicityMice & RabbitsSubcutaneous & Intramuscular-No evidence of teratogenicity or adverse effects on fertility.

Pharmacokinetics:

Species Dose and Route Half-life (t½) Peak Serum Concentration (Cmax) Urinary Excretion (% of dose)
Mice25 mg/kg SC21 min26 mg/LHigh
Rats25 mg/kg SC23 min-97.1%
Rabbits25 mg/kg IM48 min63 mg/LHigh
Dogs20 mg/kg IV1.15 hours-86.3%
Monkeys (Cynomolgus)25 mg/kg IM58 min-High

These preclinical studies demonstrated a favorable safety profile for ceftazidime, with a wide therapeutic index. The pharmacokinetic data indicated rapid absorption after parenteral administration and elimination primarily through the kidneys as the unchanged drug.

Clinical Development: From Healthy Volunteers to Patient Populations

The clinical development program for ceftazidime encompassed Phase I, II, and III trials to evaluate its safety, pharmacokinetics, and efficacy in humans.

Phase I Studies:

Phase I studies in healthy volunteers established the initial safety and pharmacokinetic profile of ceftazidime in humans. These studies confirmed that ceftazidime was well-tolerated and exhibited predictable, dose-proportional pharmacokinetics. The elimination half-life in subjects with normal renal function was found to be approximately 1.8 hours[21]. Studies in healthy Chinese subjects showed comparable pharmacokinetics to those observed in Western subjects[22][23].

Phase II and III Studies:

Numerous Phase II and III clinical trials have demonstrated the efficacy and safety of ceftazidime in treating a wide range of infections.

  • Complicated Intra-Abdominal Infections (cIAI): In a Phase II trial, ceftazidime/avibactam plus metronidazole showed a favorable clinical response rate of 91.2%, which was similar to meropenem (93.4%)[15][24][25].

  • Complicated Urinary Tract Infections (cUTI): A Phase II study in patients with cUTI found that ceftazidime/avibactam had a favorable microbiological response rate of 70.4%, comparable to imipenem (71.4%)[25]. A Phase II trial in children with cUTI also showed that ceftazidime-avibactam was well-tolerated and effective[26].

  • Bacteremia: A pooled analysis of Phase III trials in patients with Gram-negative bacteremia demonstrated a clinical cure rate of 87.0% for ceftazidime-avibactam, compared to 83.0% for comparators[12].

  • Overall Efficacy: Pooled analyses of Phase III trials have consistently shown that ceftazidime/avibactam has similar clinical efficacy to carbapenem comparators against multidrug-resistant Enterobacteriaceae and P. aeruginosa[13][27][28].

Clinical_Development_Flow cluster_0 Preclinical Development cluster_1 Clinical Development Animal_Toxicology Toxicology Studies (Rodents, Non-rodents) Phase_I Phase I Trials (Healthy Volunteers) - Safety - Pharmacokinetics Animal_Toxicology->Phase_I Animal_Pharmacokinetics Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) Animal_Pharmacokinetics->Phase_I Phase_II Phase II Trials (Patients) - Efficacy - Dose Ranging Phase_I->Phase_II Phase_III Phase III Trials (Large Patient Groups) - Comparative Efficacy - Safety Phase_II->Phase_III Mechanism_of_Action Ceftazidime Ceftazidime PBPs Penicillin-Binding Proteins (PBPs) Ceftazidime->PBPs Binds to and Inhibits Cell_Wall_Synthesis Bacterial Cell Wall Synthesis PBPs->Cell_Wall_Synthesis Essential for Cell_Lysis Bacterial Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: The mechanism of action of Ceftazidime, involving the inhibition of penicillin-binding proteins and subsequent disruption of bacterial cell wall synthesis.

Formulation Development: Ensuring Stability and Deliverability

Ceftazidime is administered parenterally, and the development of a stable and effective formulation presented several challenges. The ceftazidime molecule is susceptible to degradation in aqueous solutions, which can lead to the formation of polymers and a loss of potency.[7][29][30][31][32]

Ceftazidime Pentahydrate:

Ceftazidime is formulated as a crystalline pentahydrate. This hydrated form was found to be a more stable solid-state form suitable for pharmaceutical formulations.[7] However, even in this form, degradation can occur, particularly at elevated temperatures.[26][27][33]

The Role of Amorphous Lactose:

A key innovation in the formulation of ceftazidime was the inclusion of amorphous lactose. It was discovered that formulating ceftazidime pentahydrate with amorphous lactose significantly suppresses the formation of polymeric degradation products, including those with high molecular weights that were found to be toxic.[8][24][34][35] The hygroscopic nature of amorphous lactose is thought to play a role in stabilizing the ceftazidime molecule by managing the water content within the formulation.[24]

Parenteral Formulation:

The final formulation of Ceftazidime Dihydrochloride for injection is a sterile powder that is reconstituted with a suitable diluent before administration. The formulation typically includes a pharmaceutically acceptable base, such as sodium carbonate, to aid in dissolution and maintain an appropriate pH.[16][24][36][30][32] The development of microemulsion formulations for parenteral delivery has also been explored to potentially reduce vehicle-associated side effects.[19][30][32]

Conclusion: A Lasting Impact on Infectious Disease Management

The discovery and development of Ceftazidime Dihydrochloride represent a significant achievement in the field of antibacterial drug discovery. Through a dedicated research program focused on understanding structure-activity relationships, scientists at Glaxo successfully engineered a third-generation cephalosporin with a potent and expanded spectrum of activity against challenging Gram-negative pathogens. The meticulous preclinical and clinical development programs established its safety and efficacy, leading to its widespread use in the treatment of serious bacterial infections. The innovative formulation development, particularly the use of amorphous lactose to enhance stability, underscores the importance of pharmaceutical sciences in delivering a safe and effective therapeutic agent. Ceftazidime remains a crucial tool in the management of infectious diseases, and its story serves as a valuable case study for researchers and drug development professionals in the ongoing quest for new and effective antimicrobial agents.

References

  • Bergogne-Bérézin, E. (1988). [Structure-activity relationship of ceftazidime. Consequences on the bacterial spectrum]. Presse Medicale (Paris, France: 1983), 17(37), 1878–1882.
  • Suzhou Shengda Pharmaceutical Co., Ltd. (2017). Synthesis method of ceftazidime. Eureka | Patsnap. Retrieved from [Link]

  • Eli Lilly and Co. (1989). Pharmaceutical formulations for ceftazidime. Google Patents.
  • Capel-Edwards, K., Losty, C. R., Tucker, M. L., & Pratt, D. A. H. (1981). Pre-clinical safety evaluation of ceftazidime. Journal of Antimicrobial Chemotherapy, 8(Suppl B), 237–239.
  • Nishida, M., Murakawa, T., Kamimura, T., & Okada, N. (1984). Comparative pharmacokinetics of YM-13115, ceftriaxone, and ceftazidime in rats, dogs, and rhesus monkeys. Antimicrobial Agents and Chemotherapy, 26(4), 549–555.
  • de Oliveira, M. A., de Araujo, A. A. S., & de Matos, J. R. (2019).
  • Li, J., He, T., Li, C., Zhang, Y., & Zhao, Y. (2016). A Randomized, Phase I Study to Assess the Safety, Tolerability and Pharmacokinetics of Ceftazidime-Avibactam in Healthy Chinese Subjects.
  • Bradley, J. S., Roilides, E., Broadhurst, H., Cheng, K., Huang, L. M., Stone, G. G., ... & Saulay, M. (2019). Safety and Efficacy of Ceftazidime-Avibactam in the Treatment of Children ≥3 Months to <18 Years With Complicated Urinary Tract Infection: Results from a Phase 2 Randomized, Controlled Trial. The Pediatric Infectious Disease Journal, 38(9), 920–928.
  • Acki, T., Hakemi, M., & Nakashima, M. (1984). Therapeutic and kinetic properties of ceftazidime in animals. Journal of Antimicrobial Chemotherapy, 13(Suppl B), 133–140.
  • Marszałł, C., & Szymańska, M. (2005). STABILITY OF CEFTAZIDIME PENTAHYDRATE IN MEDICINAL PREPARATIONS BIOTUM AND CEFTIM. Acta Poloniae Pharmaceutica, 62(1), 11–15.
  • Fu, J., & Han, L. (2008). Studies on the Acute Toxicity of Ceftazidime and Tazobactam Sodium for Injection.
  • Nicolau, D. P., Siew, L., Armstrong, J., & Li, J. (2015). Phase 1 study assessing the steady-state concentration of ceftazidime and avibactam in plasma and epithelial lining fluid following two dosing regimens. Journal of Antimicrobial Chemotherapy, 70(7), 2098–2105.
  • Hayao Group Pharmaceutical General Factory. (2011). Synthesis method of ceftazidime. Google Patents.
  • Nicolau, D. P., Siew, L., Armstrong, J., & Li, J. (2015). Phase 1 study assessing the steady-state concentration of ceftazidime and avibactam in plasma and epithelial lining fluid following two dosing regimens. Journal of Antimicrobial Chemotherapy, 70(7), 2098–2105.
  • GSK. (n.d.). History and heritage. Retrieved from [Link]

  • Wenzler, E., Deraedt, M. F., Harrington, A. T., & Danziger, L. H. (2022). Safety of Ceftazidime-Avibactam in Combination with Aztreonam (COMBINE) in a Phase I, Open-Label Study in Healthy Adult Volunteers. Antimicrobial Agents and Chemotherapy, 66(11), e0093622.
  • Wenzler, E., Deraedt, M. F., Harrington, A. T., & Danziger, L. H. (2022). Pharmacokinetics of Ceftazidime-Avibactam in Combination with Aztreonam (COMBINE) in a Phase 1, Open-Label Study of Healthy Adults. Antimicrobial Agents and Chemotherapy, 66(11), e0093522.
  • WG Critical Care. (2025, May 14). Ceftazidime for Injection, USP. Retrieved from [Link]

  • Northeast Pharmaceutical Group Co., Ltd. (2013). Synthesis of antibiotic ceftazidime, ceftazidime for injection and preparation method of ceftazidime. Google Patents.
  • Moreno, A. D. H., & Salgado, H. R. N. (2012). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. Advances in Analytical Chemistry, 2(1), 1–5.
  • Ligon, B. L. (2007). Penicillin and cephalosporin production: A historical perspective. Revista Latinoamericana de Microbiología, 49(1-2), 8–17.
  • Grokipedia. (n.d.). Discovery and development of cephalosporins. Retrieved from [Link]

  • The Pharma Historian. (2025, September 18). The Enduring Legacy of Cephalosporins: A Comprehensive Historical Review. The Pharma Historian.
  • Eli Lilly and Co. (1989). Intermediates for the preparation of ceftazidine, and process for their.... Google Patents.
  • Harbin Pharmaceutical Group Co., Ltd. Sanjing Pharmaceutical Co., Ltd. (2014). Method for preparing ceftazidime hydrochloride. Google Patents.
  • Al-Jumaili, M. A., Al-Abbass, N. N., & Ibrahim, O. M. S. (2024). The Pharmacokinetics of Ceftazidime Following its Intravenous Administration in Dogs. World's Veterinary Journal, 14(1), 1-6.
  • Wikipedia. (2024, February 15). Ceftazidime. Retrieved from [Link]

  • Al-Jumaili, M. A., Al-Abbass, N. N., & Ibrahim, O. M. S. (2024). The Pharmacokinetics of Ceftazidime Following its Intravenous Administration in Dogs. World's Veterinary Journal, 14(1), 1-6.
  • Hatwar, B., Jain, A., & Singhai, A. K. (2022). development and evaluation of ceftazidime loaded microemulsion for parenteral drug delivery system.
  • De Smet, J., De Beer, J. O., Van den Bossche, W., & De Moerloose, P. (2001). Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 947–958.
  • Hatwar, B., Jain, A., & Singhai, A. K. (2022). Development and Evaluation of Ceftazidime Loaded Microemulsion for Parenteral Drug Delivery System.
  • Singh, S., Handa, T., Narayanam, M., Sahu, A., Junnarkar, A., & Singh, B. (2004). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. Journal of Food and Drug Analysis, 12(3), 224-228.
  • Harding, S. M., Monro, A. M., Thornton, J. E., Ayrton, J., & Hogg, M. I. (1981). The pharmacokinetics of ceftazidime in normal and uremic subjects. The Journal of Antimicrobial Chemotherapy, 8(Suppl B), 263–272.
  • ChEMBL. (n.d.). Compound: CEFTAZIDIME (CHEMBL44354). Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of cephalosporins. Retrieved from [Link]

  • Glaxo Group Ltd. (1990). Ceftazidime dihydrochloride formic acid solvates. Google Patents.
  • Chan, H. K., Adi, H., & Das, S. C. (2022). Amino acids improve aerosolization and chemical stability of potential inhalable amorphous Spray-dried ceftazidime for Pseudomonas aeruginosa lung infection. International Journal of Pharmaceutics, 620, 121799.
  • ResearchGate. (2025, August 10). The effects of fine lactose as a third component on aerosolization of cefotaxime sodium from dry powder formulations. Retrieved from [Link]

  • IJFMR. (n.d.). Formulation and Evaluation of Ceftazidime Chewable Tablets. Retrieved from [Link]

  • ProUmid. (n.d.). Amorphous lactose in pharmaceuticals. Retrieved from [Link]

  • van der Tol, J. J. M., Frijlink, H. W., & Grasmeijer, F. (2023). Complexities related to the amorphous content of lactose carriers. Advanced Drug Delivery Reviews, 199, 114946.
  • Bonomo, R. A. (2025, December 5). In Recognition of the 80th Anniversary of Nobel Prize for Discovery of Penicillin: Call for Papers for a Special Issue. ACS Infectious Diseases.

Sources

Technical Monograph: The Antibacterial Spectrum and Mechanistic Profiling of Ceftazidime Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploring the Antibacterial Spectrum of Ceftazidime Dihydrochloride Type: Technical Monograph / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Ceftazidime Dihydrochloride represents a pivotal third-generation cephalosporin, distinguished by its aminothiazolyl side chain and propyl-carboxy moiety. Unlike its predecessors, it exhibits a unique high-affinity binding profile for Penicillin-Binding Protein 3 (PBP-3) in Gram-negative organisms, specifically Pseudomonas aeruginosa. This guide provides a rigorous technical analysis of its antibacterial spectrum, mechanistic pharmacodynamics, and the specific laboratory protocols required for accurate susceptibility profiling. It further delineates the resistance landscapes—mediated by ESBLs, AmpC, and efflux pumps—that define its current clinical and research utility.

Section 1: Chemical & Mechanistic Architecture

Structural Pharmacodynamics

Ceftazidime differs from other third-generation cephalosporins (e.g., ceftriaxone) due to the presence of a bulky propyl-carboxy group on the oxime side chain. This steric bulk confers two critical properties:

  • Enhanced Beta-Lactamase Stability: It provides resistance to hydrolysis by early-generation beta-lactamases (TEM-1, SHV-1).

  • Anti-Pseudomonal Specificity: The charged pyridinium group at the C-3 position facilitates rapid penetration through the porin channels of Pseudomonas aeruginosa.

Mechanism of Action: The PBP-3 Filamentation Pathway

While most beta-lactams target PBP-1a/1b (cell elongation), Ceftazidime preferentially binds PBP-3 (septum formation).[1]

  • Binding Event: Covalent acylation of the active site serine on PBP-3.

  • Phenotypic Result: Inhibition of septation leads to extensive filamentation (elongation without division), followed by cell lysis once autolysins are triggered.

MOA Ceftazidime Ceftazidime (Dihydrochloride) Porin OmpF/OprF Porin (Entry) Ceftazidime->Porin Passive Diffusion Periplasm Periplasmic Space Porin->Periplasm PBP3 Target: PBP-3 (Transpeptidase) Periplasm->PBP3 High Affinity Binding Peptidoglycan Peptidoglycan Cross-Linking PBP3->Peptidoglycan Inhibits Filamentation Filamentation (Septum Failure) Peptidoglycan->Filamentation Structural Failure Lysis Osmotic Lysis (Cell Death) Filamentation->Lysis

Figure 1: Mechanistic pathway of Ceftazidime-induced bacterial cell death targeting PBP-3.

Section 2: The Antibacterial Spectrum (Data-Driven)

Ceftazidime is defined by a Gram-negative bias . It is the "anti-pseudomonal" cephalosporin. The following MIC distributions summarize its core spectrum.

Quantitative Spectrum Analysis (MIC Ranges)
Organism GroupKey PathogensMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Spectrum Status
Non-Fermenters Pseudomonas aeruginosa 2 32 Primary Target
Acinetobacter baumannii8>64Variable/Resistant
Burkholderia cepacia28Highly Effective
Enterobacterales E. coli (Wild Type)0.120.5Highly Effective
Klebsiella pneumoniae0.12>64Compromised (ESBL)
Proteus mirabilis≤0.060.12Highly Effective
Enterobacter spp.0.25>64Inducible Resistance (AmpC)
Gram-Positives Staphylococcus aureus (MSSA)816Weak/Poor
Streptococcus pneumoniae0.52Moderate
Enterococcus spp.>64>64Intrinsic Resistance
Anaerobes Bacteroides fragilis>64>64No Coverage

Critical Insight: Ceftazidime has poor affinity for Gram-positive PBPs (PBP-2a in MRSA) and is intrinsically inactive against Enterococci due to low affinity for PBP-5.

Section 3: Resistance Landscapes

Resistance to Ceftazidime is often multifactorial, particularly in P. aeruginosa. Researchers must screen for these mechanisms when observing elevated MICs.

Primary Resistance Mechanisms
  • ESBL Production (Class A): Enzymes like TEM, SHV, and CTX-M-15 hydrolyze the beta-lactam ring.

  • AmpC Derepression (Class C): Chromosomal AmpC in Pseudomonas and Enterobacter can be induced or stably derepressed, conferring resistance to Ceftazidime but often sparing Cefepime.

  • Efflux Pump Overexpression: Up-regulation of MexAB-OprM or MexXY-OprM systems in P. aeruginosa actively expels the drug.

  • Porin Loss: Deletion of OprD reduces permeability.

Resistance cluster_mechanisms Resistance Mechanisms Ceftaz Ceftazidime ESBL ESBL / Carbapenemase (Hydrolysis) Ceftaz->ESBL Hydrolyzed AmpC AmpC Beta-Lactamase (Cephalosporinase) Ceftaz->AmpC Hydrolyzed Efflux Efflux Pumps (MexAB-OprM) Ceftaz->Efflux Expelled PorinLoss Porin Loss (Reduced Uptake) Ceftaz->PorinLoss Entry Blocked Bact Bacterial Cell

Figure 2: Multifactorial resistance mechanisms compromising Ceftazidime efficacy.

Section 4: Advanced Experimental Protocols

Preparation of Ceftazidime Dihydrochloride Stock

Crucial Note for Researchers: The "Dihydrochloride" salt is the acidic form . Unlike the clinical formulation (Fortaz), which contains sodium carbonate to buffer the pH, the research-grade dihydrochloride salt will produce a highly acidic solution if dissolved only in water, potentially precipitating or killing bacteria upon contact.

Protocol:

  • Weighing: Calculate potency-adjusted weight (

    
    ).
    
  • Solvent: Dissolve Ceftazidime Dihydrochloride in a small volume of 0.1 M NaOH or 10% Sodium Carbonate solution to solubilize and neutralize.

    • Target pH: 6.0 – 7.0.

    • Visual Cue: The solution should clear completely and may turn light yellow.

  • Dilution: Bring to final volume with sterile distilled water or Phosphate Buffered Saline (PBS).

  • Storage: Use immediately or freeze at -70°C. Do not store at 4°C for >24 hours due to pyridine degradation.

MIC Determination Workflow (CLSI M07)

MIC_Workflow Start Start: Ceftazidime Dihydrochloride Powder Solubilize Dissolve in Alkali (Na2CO3) Adjust pH to 6.0-7.0 Start->Solubilize Stock Stock Solution (10 mg/mL) Solubilize->Stock Dilute Serial Dilutions in CAMHB (64 µg/mL to 0.06 µg/mL) Stock->Dilute Incubate Incubate 16-20h @ 35 +/- 2°C Dilute->Incubate Inoculum Prepare Inoculum 0.5 McFarland -> 5x10^5 CFU/mL Inoculum->Incubate Read Read MIC (No Visible Growth) Incubate->Read

Figure 3: Standardized CLSI Broth Microdilution Workflow for Ceftazidime.

Section 5: Clinical & Development Context: The Avibactam Synergy

To combat the resistance mechanisms detailed in Section 3, Ceftazidime is frequently paired with Avibactam , a non-beta-lactam beta-lactamase inhibitor.

  • Mechanism of Synergy: Avibactam covalently binds to the active site of serine beta-lactamases (Ambler Class A, C, and some D), protecting Ceftazidime from hydrolysis.

  • Spectrum Expansion:

    • Restored Activity: KPC-producing Klebsiella, AmpC-overexpressing Pseudomonas, and ESBL-producing Enterobacterales.

    • Gap Remains: Avibactam does not inhibit Metallo-Beta-Lactamases (MBLs) like NDM-1 or VIM.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[2] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.

  • Richards, D.M., & Brogden, R.N. (1985). Ceftazidime: A Review of its Antibacterial Activity, Pharmacokinetic Properties and Therapeutic Use. Drugs, 29, 105–161.

  • Zhanel, G.G., et al. (2013). Ceftazidime-avibactam: a novel cephalosporin/β-lactamase inhibitor combination.[3] Drugs, 73(2), 159-177.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024).[4] Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0.

  • Lagacé-Wiens, P., et al. (2014). Activity of ceftazidime-avibactam against a global collection of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 58(2).

Sources

Technical Guide: Ceftazidime Dihydrochloride Binding Affinity to Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ceftazidime is a third-generation cephalosporin distinguished by its bulky aminothiazole oxime side chain. While supplied as Ceftazidime Dihydrochloride (to enhance aqueous solubility for research and formulation), the bioactive moiety is the ceftazidime zwitterion. Its primary mechanism of action is the lethal inhibition of Penicillin-Binding Protein 3 (PBP3/FtsI) in Gram-negative bacteria, specifically Pseudomonas aeruginosa and Enterobacterales.

Unlike earlier cephalosporins that promiscuously bind multiple PBPs, ceftazidime exhibits a high degree of selectivity. This guide details the binding kinetics, experimental protocols for affinity profiling, and the structural basis of its interaction with the transpeptidase domain of PBPs.

Mechanistic Foundation: The Acylation Event

The Serine Trap

Ceftazidime acts as a "suicide substrate" for PBPs. PBPs are serine proteases responsible for the cross-linking (transpeptidation) of peptidoglycan precursors.[1]

  • Recognition: The PBP active site recognizes the beta-lactam ring as a structural mimic of the D-Ala-D-Ala terminus of the peptidoglycan stem peptide.[1]

  • Acylation: The nucleophilic hydroxyl group of the active site serine (e.g., Ser294 in P. aeruginosa PBP3) attacks the beta-lactam carbonyl carbon.

  • Stalling: The beta-lactam ring opens, forming a stable acyl-enzyme complex. Unlike the natural substrate, this complex hydrolyzes very slowly (or not at all), permanently blocking the active site.

Pathway Visualization

The following diagram illustrates the cascade from porin entry to cell lysis.

PBP_Inhibition_Pathway Ceftazidime Ceftazidime (Periplasm) PBP3 PBP3 (FtsI) Active Site Ceftazidime->PBP3  Binds Ser294   Complex Acyl-Enzyme Complex (Covalent Inhibition) PBP3->Complex  Acylation   Peptidoglycan Peptidoglycan Cross-linking Complex->Peptidoglycan  Blocks   Filamentation Filamentation (Septum Failure) Peptidoglycan->Filamentation  Disruption   Lysis Cell Lysis / Death Filamentation->Lysis  Osmotic Stress  

Figure 1: Mechanism of Action.[1][2] Ceftazidime specifically targets PBP3, halting septation and leading to filamentation followed by lysis.

Binding Affinity Profile

The efficacy of Ceftazidime is directly correlated with its affinity (


) for essential PBPs. Lower 

values indicate higher affinity.
Comparative Affinity Data ( in g/mL)

The following data synthesizes competitive binding assays using [


C]-Penicillin G or Bocillin FL.
OrganismPBP1aPBP1bPBP2PBP3 (Primary Target)PBP4
P. aeruginosa 0.06 - 0.2> 2.0> 100 (Low)0.05 - 0.4 (High)> 50
E. coli 0.93.2> 500.06 > 50
K. pneumoniae 0.51.0> 500.06 > 50

Critical Analysis:

  • PBP3 Selectivity: In P. aeruginosa, Ceftazidime binds PBP3 with high affinity.[3][4] This inhibition blocks septum formation, causing the characteristic filamentation phenotype observed in microscopy.[4]

  • PBP1a Contribution: There is significant affinity for PBP1a.[2] While PBP3 inhibition is the primary lethal event, simultaneous inhibition of PBP1a (a major transglycosylase/transpeptidase) accelerates bactericidal activity.

  • PBP2 Avoidance: Unlike carbapenems (e.g., Imipenem), which bind strongly to PBP2 (forming spherical cells), Ceftazidime has negligible affinity for PBP2.

Experimental Methodology: Bocillin FL Competition Assay

To measure the binding affinity of Ceftazidime Dihydrochloride in your lab, use a Fluorescent Competition Assay . This replaces radioactive methods with Bocillin FL, a fluorescent penicillin derivative.[5][6][7]

Reagent Preparation
  • Ceftazidime Stock: Dissolve Ceftazidime Dihydrochloride in 0.1 M Phosphate Buffer (pH 7.0) or water. Avoid DMSO if possible, as high concentrations can affect membrane stability.

  • Bocillin FL: Prepare a 1 mM stock in DMSO. Store at -20°C, protected from light.

Protocol Workflow

Step 1: Membrane Isolation

  • Grow P. aeruginosa or E. coli to exponential phase (

    
     0.5–0.7).
    
  • Harvest cells (4,000 x g, 10 min).

  • Lyse via French Press or Sonication (keep on ice to prevent protein degradation).

  • Ultracentrifuge lysate (100,000 x g, 45 min, 4°C) to pellet the membrane fraction.

  • Resuspend membranes in PBS (approx. 5–10 mg/mL protein).

Step 2: Competition Reaction

  • Aliquot 50

    
    g of membrane protein per tube.
    
  • Add Ceftazidime at varying concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100

    
    g/mL).
    
  • Incubate: 30 minutes at 37°C. Note: This allows Ceftazidime to acylate the PBPs first.

  • Labeling: Add Bocillin FL (final conc. 10–20

    
    M). Incubate for another 30 minutes at 37°C.
    
    • Logic: Bocillin FL will bind to any PBP not already occupied by Ceftazidime.

Step 3: Detection

  • Denature samples with SDS-loading buffer (boil 3 min).

  • Run SDS-PAGE (10% acrylamide).

  • Imaging: Scan the gel using a fluorescence scanner (Excitation 488 nm / Emission 520 nm).

  • Analysis: Quantify band intensity. Plot % Intensity vs. [Ceftazidime] to calculate

    
    .
    
Workflow Diagram

Assay_Workflow Membrane Membrane Prep (Contains PBPs) Incubate_Drug Incubate with Ceftazidime (30 min, 37°C) Membrane->Incubate_Drug  Step 1   Add_Bocillin Add Bocillin FL (Fluorescent Tag) Incubate_Drug->Add_Bocillin  Step 2   SDS_PAGE SDS-PAGE Electrophoresis Add_Bocillin->SDS_PAGE  Step 3   Imaging Fluorescence Scanning SDS_PAGE->Imaging  Step 4   Data IC50 Calculation Imaging->Data

Figure 2: Bocillin FL Competition Assay Workflow.[8][9] Loss of fluorescence indicates successful binding of Ceftazidime.

Structural & Resistance Insights

Structural Stability

The "dihydrochloride" form is critical for solubility, but the aminothiazole ring and the propylcarboxy group (C7 side chain) are the functional drivers.

  • Beta-Lactamase Stability: The bulky oxime side chain hinders the active site of many beta-lactamases (specifically AmpC), preventing hydrolysis. This allows Ceftazidime to reach PBPs in the periplasm.

  • PBP3 Specificity: The specific geometry of the C7 side chain forms hydrogen bonds with residues near the PBP3 active site (e.g., Asn361 in P. aeruginosa), enhancing affinity.

Resistance Mechanisms

Resistance often arises not from PBP mutations alone, but from restricted access:

  • Porin Loss (OprD): Reduces entry into the periplasm.

  • Efflux (MexAB-OprM): Pumps Ceftazidime out before it can bind PBP3.

  • Modified PBP3: Mutations in the ftsI gene (encoding PBP3) can alter the binding pocket, elevating the

    
     significantly. This is increasingly common in multidrug-resistant isolates.
    

References

  • Moya, B., et al. (2012). "Affinity of the New Cephalosporin CXA-101 to Penicillin-Binding Proteins of Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy.[2][4][8][10]

  • Davies, T. A., et al. (2008). "Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae." Antimicrobial Agents and Chemotherapy.[2][4][8][10]

  • Zhao, G., et al. (1999). "BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins." Antimicrobial Agents and Chemotherapy.[2][4][8][10]

  • Hayes, M. V., & Ward, J. B. (1986). "The role of penicillin-binding proteins in the antibacterial activity of beta-lactam antibiotics.
  • Sainsbury, S., et al. (2011). "Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms."[1] Journal of Molecular Biology.

Sources

Understanding the Core Mechanisms of Bacterial Resistance to Ceftazidime Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Introduction: The Enduring Challenge of a Third-Generation Cephalosporin

Ceftazidime, a third-generation cephalosporin, has long been a cornerstone in the treatment of serious Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1][2] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis through high-affinity binding to Penicillin-Binding Proteins (PBPs), essential enzymes in peptidoglycan synthesis.[3][4] This action disrupts cell wall integrity, leading to cell lysis and death.[4] However, the clinical utility of ceftazidime is increasingly threatened by the emergence and dissemination of sophisticated bacterial resistance mechanisms.

This guide provides a detailed exploration of the core molecular and cellular strategies employed by bacteria to counteract the activity of ceftazidime. We will delve into the causality behind these mechanisms, present validated experimental workflows for their identification, and offer insights grounded in established scientific principles to aid researchers and drug development professionals in navigating this complex landscape. Resistance is rarely a singular event; it is often a multifactorial and complex interplay of different mechanisms.[5][6]

The Four Pillars of Ceftazidime Resistance

Bacteria have evolved a multi-pronged defense against ceftazidime, which can be broadly categorized into four primary mechanisms. Understanding these pillars is fundamental to developing effective diagnostic and therapeutic strategies.

cluster_cell Gram-Negative Bacterium cluster_periplasm Periplasmic Space PBP Penicillin-Binding Proteins (PBPs) Target Site B_Lactamase β-Lactamase Enzymatic Degradation X2 Mechanism 2: Target Alteration PBP->X2 Efflux Efflux Pump (e.g., MexAB-OprM) X1 Mechanism 1: Enzymatic Degradation B_Lactamase->X1 Ceftazidime_Peri Ceftazidime Ceftazidime_Peri->PBP Ceftazidime_Peri->B_Lactamase Hydrolysis (Inactivation) Ceftazidime_Peri->Efflux Expulsion Porin Porin Channel (e.g., OprD) Ceftazidime_Ext Ceftazidime (External) Efflux->Ceftazidime_Ext X4 Mechanism 4: Active Efflux Efflux->X4 Porin->Ceftazidime_Peri X3 Mechanism 3: Reduced Permeability Porin->X3 Ceftazidime_Ext->Porin Entry start_node Isolate Shows Ceftazidime Resistance (MIC ≥ 16 µg/mL for Enterobacterales/P. aeruginosa) pheno_node Phenotypic β-Lactamase Testing start_node->pheno_node decision1 ESBL Positive? pheno_node->decision1 DDST / Inhibitor Combo efflux_node Efflux Pump Activity Assay decision4 MIC Fold-Reduction with EPI ≥ 4? efflux_node->decision4 MIC + EPI molecular_node Molecular Characterization (WGS/PCR) final_node Synthesize Data: Identify Primary & Contributory Resistance Mechanisms molecular_node->final_node decision1->molecular_node Yes (e.g., blaCTX-M, blaSHV) decision2 Carbapenemase Positive? decision1->decision2 No decision2->molecular_node Yes (e.g., blaKPC, blaNDM, blaVIM) decision3 AmpC Derepression Suspected? decision2->decision3 No decision3->efflux_node No decision3->molecular_node Yes (e.g., ampD, ampR mutations) decision4->molecular_node Yes (e.g., mexR, nalC mutations) decision4->molecular_node No (Suspect porin loss or target site mods)

Sources

Methodological & Application

Mastering In Vivo Studies: A Researcher's Guide to Ceftazidime Dihydrochloride in Animal Models of Infection

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is designed for researchers, scientists, and drug development professionals employing ceftazidime dihydrochloride in animal models of infection. It moves beyond standard protocols to provide a deeper understanding of the scientific principles and practical considerations necessary for generating robust and translatable preclinical data.

Introduction: Ceftazidime as a Cornerstone in Preclinical Antibiotic Research

Ceftazidime, a third-generation cephalosporin, is a vital tool in the study of bacterial infections, particularly those caused by Gram-negative pathogens like Pseudomonas aeruginosa.[1][2][3] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[4][5][6] This well-defined mechanism makes it an excellent reference compound for evaluating novel antimicrobial agents and for establishing proof-of-concept in various infection models.

The Foundation of Efficacy: Pharmacokinetic and Pharmacodynamic (PK/PD) Principles

The success of any in vivo antibiotic study hinges on understanding the relationship between drug exposure and its antimicrobial effect. For β-lactam antibiotics like ceftazidime, the most critical PK/PD index for efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) of the target pathogen.[7][8][9]

Key PK/PD Parameters for Ceftazidime in Animal Models:

ParameterDescriptionSignificance in Experimental Design
Half-life (t½) The time it takes for the drug concentration in the body to be reduced by half.[8]Dictates the dosing frequency needed to maintain therapeutic levels. Ceftazidime's half-life is relatively short in mice (around 0.28 hours in plasma).[7]
Bioavailability The fraction of the administered dose that reaches systemic circulation.Influences the choice of administration route (e.g., subcutaneous vs. intravenous).
Volume of Distribution (Vd) The theoretical volume into which the drug distributes to achieve the observed plasma concentration.[8]Indicates how well the drug penetrates different tissues.
Clearance (CL) The rate at which the drug is removed from the body, primarily via renal excretion for ceftazidime.[8]Determines the required dose to maintain steady-state concentrations.
%fT > MIC The percentage of the dosing interval that free drug concentrations are above the MIC.For cephalosporins, a %fT > MIC of 35-40% is often required for a bacteriostatic effect.[9]

A failure to adequately consider these parameters can lead to suboptimal dosing, potentially masking the true efficacy of a compound or generating misleading results. Therefore, it is highly recommended to perform preliminary pharmacokinetic studies in the chosen animal model to inform the design of the definitive efficacy studies.

Experimental Design: Choosing the Right Animal Model

The selection of an appropriate animal model is paramount and should be driven by the research question. The model should, as closely as possible, replicate the key aspects of the human infection being studied.

Commonly Employed Murine Infection Models for Ceftazidime Evaluation:

ModelDescriptionKey Applications & Considerations
Neutropenic Thigh Infection Model A localized infection created by injecting a bacterial suspension into the thigh muscle of immunocompromised (neutropenic) mice.[10][11][12]This is a standard model for PK/PD studies as it allows for precise quantification of bacterial load in a specific tissue.[11][12] Neutropenia is often induced with cyclophosphamide to ensure robust bacterial growth.[10][11][12]
Pneumonia/Lung Infection Model A respiratory infection induced by intranasal or intratracheal delivery of a bacterial suspension.[13][14]Essential for studying respiratory pathogens and the efficacy of antibiotics in the lungs.[15][14] Standardization of this model is crucial for reproducibility.[16][17]
Sepsis/Peritonitis Model A systemic infection typically induced by intraperitoneal injection of a bacterial suspension or cecal ligation and puncture (CLP).[18][19][20]The CLP model is considered a gold standard for sepsis research as it mimics the polymicrobial nature of clinical sepsis.[18][21]

Logical Workflow for Model Selection and Dosing Strategy:

Caption: A structured approach to designing in vivo efficacy studies.

Detailed Protocols

Preparation of Ceftazidime Dihydrochloride for In Vivo Administration

Materials:

  • Ceftazidime Dihydrochloride powder

  • Sterile 0.9% Saline or Sterile Water for Injection

  • Sterile, pyrogen-free vials

  • 0.22 µm sterile syringe filters

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Aseptic Environment: Perform all steps in a laminar flow hood to ensure sterility.

  • Reconstitution:

    • Accurately weigh the required amount of ceftazidime powder.

    • Aseptically add the calculated volume of sterile saline or water to the vial.

    • Gently vortex until the powder is fully dissolved. Ceftazidime solubility in PBS (pH 7.2) is approximately 5 mg/ml.[22]

  • Sterile Filtration:

    • Draw the reconstituted solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter.

    • Filter the solution into a new sterile vial. This is a critical step to remove any potential contaminants.

  • Storage and Stability:

    • Ceftazidime is unstable in aqueous solutions, with stability being temperature-dependent.[23]

    • For immediate use, store solutions at 2-8°C.

    • It is recommended not to store aqueous solutions for more than one day.[22] Long-term storage of stock solutions should be at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Murine Neutropenic Thigh Infection Model: A Step-by-Step Workflow

Principle: This model creates a localized and reproducible infection, allowing for the quantitative assessment of an antibiotic's efficacy by measuring the reduction in bacterial colony-forming units (CFUs) per gram of thigh tissue.[11][12]

Workflow Diagram for the Murine Thigh Infection Model:

G cluster_prep Preparation Phase cluster_infection Infection & Treatment cluster_analysis Endpoint Analysis (24h) A Induce Neutropenia (Cyclophosphamide) C Intramuscular Injection into Thigh A->C B Prepare Bacterial Inoculum (e.g., ~10^7 CFU/ml) B->C D Initiate Ceftazidime Treatment (2h post-infection) C->D E Euthanize & Harvest Thigh D->E F Homogenize Tissue E->F G Serial Dilution & Plating F->G H Incubate & Count CFUs G->H

Caption: Workflow of the murine thigh infection model from preparation to analysis.

Protocol:

  • Animal Preparation:

    • Use female Swiss or ICR mice (6-10 weeks old).[10]

    • Induce neutropenia by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).[10][11][12]

  • Inoculum Preparation:

    • Grow the bacterial strain to the early logarithmic phase.

    • Prepare a bacterial suspension of approximately 10^7 CFU/ml for inoculation.[10]

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 ml of the inoculum intramuscularly into each thigh.[24]

  • Treatment:

    • Initiate treatment with ceftazidime (typically via subcutaneous injection) 2 hours post-bacterial inoculation.[7][10]

    • Include a vehicle-treated control group.

  • Endpoint Analysis:

    • At 24 hours post-treatment, humanely euthanize the mice.[10]

    • Aseptically remove and homogenize the thighs.[10][11]

    • Perform serial dilutions of the homogenate, plate on appropriate agar, and incubate for 18-24 hours.[10][24]

    • Count the colonies and express the bacterial burden as log10 CFU/thigh.[10]

Troubleshooting and Data Interpretation

  • High Variability in Bacterial Counts: This can often be attributed to inconsistencies in the preparation of the bacterial inoculum or the injection technique. Ensure the bacterial suspension is homogenous and the injection is consistently delivered to the muscle tissue.

  • Unexpected Lack of Efficacy: If ceftazidime appears less effective than anticipated, re-verify the MIC of the bacterial strain to rule out resistance. Also, review the PK data to confirm that the dosing regimen achieved the target %fT > MIC.

  • Adverse Events: Closely monitor animals for any signs of distress. If adverse effects are observed, consider adjusting the dose or formulation.

Conclusion

The effective application of ceftazidime dihydrochloride in animal infection models requires a multi-faceted approach that integrates a solid understanding of its PK/PD drivers with meticulous experimental technique. By adhering to the principles and protocols detailed in this guide, researchers can enhance the quality and reproducibility of their in vivo studies, thereby generating more reliable data to support the development of novel antimicrobial therapies.

References

  • Title: Efficacies of ceftazidime-avibactam and ceftazidime against Pseudomonas aeruginosa in a murine lung infection model Source: PubMed URL
  • Title: Mouse thigh infection model.
  • Title: Application Notes and Protocols for Murine Model of Pneumonia for Tosufloxacin Treatment Studies Source: Benchchem URL
  • Title: Neutropenic Mouse Thigh Model of Infection Source: Noble Life Sciences URL
  • Title: Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice Source: Frontiers URL
  • Title: A Standard Protocol for the Murine Pneumonia Model to Investigate Antibiotic Treatment Effect of MDR Bacteria Infections Source: IMI AMR Accelerator URL
  • Title: Mouse Models of Sepsis Source: Experts@Minnesota URL
  • Title: Efficacies of Ceftazidime-Avibactam and Ceftazidime against Pseudomonas aeruginosa in a Murine Lung Infection Model Source: PMC URL
  • Title: Ceftazidime for Injection, USP Source: Fresenius Kabi URL
  • Title: Ceftazidime for Injection, USP Source: DailyMed URL
  • Title: An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics Source: PMC URL
  • Source: frontiersin.
  • Title: Clinically relevant model of pneumococcal pneumonia, ARDS, and nonpulmonary organ dysfunction in mice Source: American Physiological Society URL
  • Title: Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection Source: PMC URL
  • Source: frontiersin.
  • Title: Effect of Treatment Duration on Pharmacokinetic/Pharmacodynamic Indices Correlating with Therapeutic Efficacy of Ceftazidime in Experimental Klebsiella pneumoniae Lung Infection Source: PMC URL
  • Source: Clinicaltrials.
  • Title: Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection Source: PMC - NIH URL
  • Title: Current Murine Models of Sepsis Source: PMC URL
  • Title: Ceftazidime Source: Wikipedia URL
  • Title: Of mice and men: Laboratory murine models for recapitulating the immunosuppression of human sepsis Source: Frontiers URL
  • Source: mdpi.
  • Title: Ceftazidime for Injection, USP Source: Pfizer URL
  • Title: (ii) Neutropenic thigh infection model.
  • Title: Animal pharmacokinetics/pharmacodynamics (PK/PD)
  • Title: Concentration-Effect Relationship of Ceftazidime Explains Why the Time above the MIC Is 40 Percent for a Static Effect In Vivo Source: PMC URL
  • Title: Does ceftazidime cover Pseudomonas aeruginosa?
  • Title: Pharmacokinetic-pharmacodynamic evaluation of ceftazidime continuous infusion vs intermittent bolus injection in septicaemic melioidosis Source: PMC URL
  • Title: Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing Source: MDPI URL
  • Title: [Ceftazidime on animal experimental models] Source: PubMed URL
  • Title: Pharmacokinetics/pharmacodynamics and therapeutic drug monitoring of ceftazidime/avibactam administered by continuous infusion i Source: SciSpace URL
  • Title: The Pharmacokinetics of Ceftazidime Following its Intravenous Administration in Dogs (2024). World s Veterinary Journal 14(3)
  • Title: Potentiation of ceftazidime by avibactam against β-lactam-resistant Pseudomonas aeruginosa in an in vitro infection model Source: Journal of Antimicrobial Chemotherapy | Oxford Academic URL
  • Title: Population Pharmacokinetics and Probability of Target Attainment of Different Dosing Regimens of Ceftazidime in Critically Ill Patients with a Proven or Suspected Pseudomonas aeruginosa Infection Source: MDPI URL
  • Title: Murine model: dose proportionality of ceftazidime (parts a, c) and...
  • Title: Pharmacokinetics of ceftazidime in dogs following subcutaneous administration and continuous infusion and the association with in vitro susceptibility of Pseudomonas aeruginosa Source: AVMA Journals URL
  • Title: In Vitro Efficacy of Ceftazidime-Avibactam on Carbapenem-Resistant Pseudomonas aeruginosa Isolates Source: DergiPark URL
  • Title: Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients Source: PMC URL
  • Title: PRODUCT INFORMATION Source: Cayman Chemical URL
  • Title: Stability testing of ceftazidime solutions for injection in elastomeric devices at 12 mg/mL and 25 mg/mL Source: e-OPAT URL
  • Source: scielo.
  • Title: (PDF)

Sources

Application Note: Optimizing Ceftazidime Dihydrochloride Efficacy in Experimental Bacterial Meningitis Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ceftazidime is a third-generation cephalosporin with high affinity for penicillin-binding proteins (PBPs) in Gram-negative bacteria, particularly Pseudomonas aeruginosa. While its clinical utility is established, research into its pharmacokinetics/pharmacodynamics (PK/PD) within the central nervous system (CNS) remains critical for developing next-generation dosing regimens and combination therapies (e.g., with avibactam). This guide provides a comprehensive technical framework for utilizing Ceftazidime Dihydrochloride in pre-clinical meningitis research, focusing on chemical handling, in vitro potency validation, and the gold-standard rabbit meningitis model.

Part 1: Chemical Properties & Reconstitution

Ceftazidime Dihydrochloride (CAS: 78439-06-2) is the salt form typically used in research settings due to its solubility. However, its physical chemistry presents unique challenges—specifically acidity and gas generation—that can ruin experimental reproducibility if mishandled.

Solubility and pH Management

Pure Ceftazidime Dihydrochloride is acidic. Unlike clinical formulations (which often contain sodium carbonate), research-grade powder requires careful buffering.

  • Solubility: Soluble in water, PBS, and methanol.

  • The "Effervescence" Factor: If using a formulation containing sodium carbonate (common in pharmaceutical-grade controls), the addition of water will generate CO₂.

    • Critical Step: You must vent the vial/tube using a sterile needle or loosen the cap to prevent pressure buildup, which can cause spraying of the antibiotic upon reopening.

  • Stability: The β-lactam ring is hydrolytically unstable at room temperature.

    • Rule: Reconstitute immediately before use.

    • Storage: Stock solutions (e.g., 10 mg/mL) must be stored at -80°C. Do not refreeze after thawing.

Preparation Protocol (Stock Solution)
  • Weigh 10 mg of Ceftazidime Dihydrochloride.

  • Dissolve in 1 mL of sterile 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.

    • Note: If the solution remains acidic (yellowing in certain media), adjust pH to 7.0–7.4 using 1N NaOH dropwise.

  • Filter sterilize using a 0.22 µm PVDF membrane . (Nylon binds cephalosporins; avoid it).

Part 2: Mechanism of Action & In Vitro Validation[1]

Before in vivo application, potency must be validated. Ceftazidime acts by inhibiting cell wall synthesis, specifically targeting PBP3 in Gram-negative bacteria, leading to filamentation and eventual lysis.[1][2]

Signaling Pathway: Cell Wall Inhibition

Ceftazidime_MOA Ceftazidime Ceftazidime Dihydrochloride Periplasm Periplasmic Space Ceftazidime->Periplasm Penetrates Outer Membrane PBP3 PBP3 (Transpeptidase) Periplasm->PBP3 Acylation of Active Site Serine Peptidoglycan Peptidoglycan Synthesis PBP3->Peptidoglycan Inhibits CrossLinking Cross-linking of Glycan Strands Peptidoglycan->CrossLinking Prevents Filamentation Bacterial Filamentation CrossLinking->Filamentation Failure leads to Lysis Cell Lysis (Death) Filamentation->Lysis Osmotic Instability

Figure 1: Mechanism of Action.[3] Ceftazidime penetrates the outer membrane and covalently binds to PBP3, halting peptidoglycan cross-linking.

Protocol: MIC Determination (Broth Microdilution)

Objective: Confirm activity against P. aeruginosa (ATCC 27853) or N. meningitidis.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Prepare bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plate Setup:

    • Add 50 µL of CAMHB to columns 2–12 of a 96-well plate.

    • Add 100 µL of Ceftazidime stock (64 µg/mL) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.

  • Incubation: Add 50 µL of inoculum to all wells. Incubate at 35°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Target:P. aeruginosa ATCC 27853 MIC should fall between 1–4 µg/mL [1].

Part 3: The Critical Barrier – BBB Penetration

In meningitis research, the key variable is the Blood-Brain Barrier (BBB) . In healthy subjects, Ceftazidime penetration is poor (<2%). However, inflammation ("leaky BBB") significantly enhances permeability.

Experimental Design Note: To accurately model meningitis, you cannot use healthy animals. You must induce meningeal inflammation to mimic the pathology where the drug is actually effective.

ConditionMeningeal StatusCSF Penetration (% of Serum)Clinical Relevance
Healthy Intact Tight Junctions< 2%Prophylaxis (Ineffective)
Inflamed Loosened Junctions15 – 30%Acute Bacterial Meningitis

Part 4: In Vivo Protocol – Rabbit Meningitis Model

The Rabbit Meningitis Model is the gold standard for PK/PD studies because the volume of CSF (1–2 mL) allows for serial sampling in the same animal, unlike murine models [2].

Experimental Workflow

Rabbit_Meningitis_Workflow Anesthesia 1. Anesthesia & Fixation (Ketamine/Xylazine) Inoculation 2. Cisternal Inoculation (10^5 CFU P. aeruginosa) Anesthesia->Inoculation Incubation 3. Disease Induction (10-16 Hours) Inoculation->Incubation Catheter 4. Cisterna Magna Catheterization Incubation->Catheter Dosing 5. IV Bolus/Infusion (Ceftazidime) Catheter->Dosing Sampling 6. Serial Sampling (Blood & CSF) Dosing->Sampling

Figure 2: Experimental workflow for the Rabbit Meningitis Model.[4]

Step-by-Step Methodology

A. Induction of Meningitis

  • Anesthesia: Intramuscular ketamine (35 mg/kg) and xylazine (5 mg/kg).

  • Inoculation: Fix the rabbit in a stereotactic frame. Insert a 25G spinal needle into the cisterna magna .

  • Injection: Withdraw 0.2 mL CSF to confirm placement, then inject

    
     CFU of the pathogen suspended in 0.2 mL saline.
    
  • Incubation: Return rabbit to cage for 10–16 hours to allow inflammation to develop.

B. Surgical Preparation (Post-Incubation)

  • Re-anesthetize the animal (urethan or pentobarbital for long-duration maintenance).

  • Catheterization: Insert a polyethylene catheter into the femoral artery (for blood sampling) and a needle/catheter into the cisterna magna (for CSF sampling).

C. Drug Administration & Sampling

  • Dosing: Administer Ceftazidime Dihydrochloride IV.

    • Standard Bolus: 50–100 mg/kg.

    • Continuous Infusion: Loading dose (10 mg/kg) followed by constant infusion to reach steady state.

  • Sampling:

    • Collect 0.2 mL of CSF and 1.0 mL of blood at T=0, 0.5, 1, 2, 4, 6, and 8 hours.

    • Immediate Action: Centrifuge blood to harvest serum. Store all samples at -80°C immediately.

D. Validation Metrics (Self-Check) To confirm the model worked, measure CSF lactate and leukocyte counts at T=0 (before dosing).

  • Valid Model: Leukocytes > 1000/µL; Lactate > 3.0 mmol/L.

  • Why: If these are low, inflammation is insufficient, and Ceftazidime penetration will be artificially low [3].

Part 5: Analytical Quantification (HPLC)

Quantifying Ceftazidime in small CSF volumes requires high sensitivity.

HPLC-UV Protocol
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: 10% Acetonitrile / 90% Phosphate Buffer (0.1 M, pH 4.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Ceftazidime absorption maximum).

  • Internal Standard: Cephalothin or Tinidazole.

  • Sample Prep: Mix 100 µL CSF with 100 µL Methanol (to precipitate proteins), vortex, centrifuge at 10,000g for 10 min. Inject supernatant.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100. Link

  • Scheld, W. M., et al. (1983). "Pharmacokinetics and bacteriological effect of ceftazidime in experimental Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli meningitis." Antimicrobial Agents and Chemotherapy, 23(2), 213-217.[4] Link

  • Nau, R., et al. (1993). "Penetration of drugs through the blood-cerebrospinal fluid/blood-brain barrier for treatment of central nervous system infections."[5] Clinical Microbiology Reviews, 23(4), 858–883. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5481173, Ceftazidime." PubChem. Link

  • Abo-El-Sooud, K. (2025).[5] "Pharmacokinetics, intramuscular bioavailability and tissue residue profiles of ceftazidime in a rabbit model." ResearchGate.[6] Link

Sources

Application Note: Ceftazidime Dihydrochloride in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Ceftazidime is a third-generation cephalosporin with high affinity for penicillin-binding proteins (PBPs), specifically PBP-3, in Gram-negative bacteria. However, the proliferation of Extended-Spectrum Beta-Lactamases (ESBLs) and carbapenemases (e.g., KPC, OXA-48) has necessitated its use in combination therapies .

This guide details the technical application of Ceftazidime Dihydrochloride (the raw active pharmaceutical ingredient, API) in in vitro synergy studies. Unlike clinical formulations (e.g., Fortaz®), which contain sodium carbonate to facilitate dissolution and pH adjustment, pure Ceftazidime Dihydrochloride is acidic. Failure to buffer this compound correctly in stock solutions is the #1 cause of experimental error in MIC determination.

This protocol focuses on two gold-standard methodologies:

  • Checkerboard Assay: For static determination of the Fractional Inhibitory Concentration Index (FICI).

  • Time-Kill Kinetics: For dynamic assessment of bactericidal synergy over 24 hours.

Material Science: Handling Ceftazidime Dihydrochloride

Chemical Properties[1][2][3][4]
  • CAS Number: 72558-82-8 (Dihydrochloride form)

  • Molecular Weight: ~637.6 g/mol (varies slightly with hydration)

  • Solubility: Soluble in water, DMSO.

  • Acidity: Aqueous solutions of the dihydrochloride salt are acidic (pH ~3.0–4.0).

Stock Solution Preparation (Critical Step)

Objective: Prepare a 10 mg/mL (10,000 µg/mL) stock solution.

The "Buffer Trap": Dissolving Ceftazidime Dihydrochloride directly in unbuffered water results in an acidic solution that may artificially lower MICs for acid-sensitive bacteria or degrade the beta-lactam ring.

Protocol:

  • Weighing: Calculate potency-adjusted weight.

    
    
    
  • Solvent: Use Phosphate Buffer (pH 6.0) or Saturated Sodium Carbonate solution (if mimicking clinical formulation) to neutralize.

    • Standard Research Recommendation: Dissolve in a small volume of 0.1 M Phosphate Buffer (pH 6.0) or water, then immediately adjust pH to 6.0–7.0 using 1N NaOH.

  • Sterilization: Syringe filter (0.22 µm PVDF or PES). Do not use nylon filters as they may bind cephalosporins.

  • Storage: Aliquot immediately. Store at -80°C . Stability is <24 hours at 4°C. Do not refreeze.

Mechanistic Visualization

The following diagram illustrates the synergistic mechanism when Ceftazidime is combined with Avibactam (a diazabicyclooctane beta-lactamase inhibitor).

G cluster_synergy Synergy Mechanism Ceftazidime Ceftazidime (Beta-Lactam) PBP PBP-3 (Target Protein) Ceftazidime->PBP Binds Avibactam Avibactam (Inhibitor) BetaLactamase Beta-Lactamase (ESBL/KPC/AmpC) Avibactam->BetaLactamase Covalent Acylation (Inhibition) BetaLactamase->Ceftazidime Hydrolyzes CellWall Peptidoglycan Synthesis PBP->CellWall Inhibits Lysis Cell Lysis (Bactericidal) CellWall->Lysis Disruption

Figure 1: Mechanism of Action.[1] Avibactam protects Ceftazidime from hydrolysis by Beta-Lactamases, allowing Ceftazidime to bind PBP-3 and induce cell lysis.

Protocol A: Checkerboard Synergy Assay

This high-throughput method utilizes a 96-well plate to test an


 matrix of concentrations.
Plate Layout & Setup
  • Drug A (Ceftazidime): Diluted along the X-axis (Columns 1–8).

  • Drug B (Combinatorial Agent): Diluted along the Y-axis (Rows A–H).

Concentration Range:

  • Range should cover

    
     to 
    
    
    
    for both drugs.
  • Example: If Ceftazidime MIC is 64 µg/mL, test range 256 µg/mL

    
     0.25 µg/mL.
    
Step-by-Step Workflow
  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dispensing:

    • Add 50 µL of Drug A (at

      
       final conc.) to columns.
      
    • Add 50 µL of Drug B (at

      
       final conc.) to rows.
      
    • Note: Final volume of drugs = 100 µL.

  • Inoculum:

    • Prepare

      
       McFarland standard (
      
      
      
      CFU/mL).
    • Dilute 1:100 in CAMHB.

    • Add 100 µL to each well.

    • Final Well Volume: 200 µL.

    • Final Inoculum:

      
       CFU/mL.
      
  • Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

Data Analysis (FICI Calculation)

The Fractional Inhibitory Concentration Index (FICI) is calculated for the well with the lowest combined concentrations that inhibits visible growth.



Interpretation Table:

FICI ValueInterpretationClinical Implication
≤ 0.5 Synergy Combined effect significantly greater than sum.[2]
> 0.5 – 1.0 AdditiveCombined effect equals the sum.
> 1.0 – 4.0 IndifferenceNo significant interaction.
> 4.0 AntagonismCombination reduces efficacy (Avoid!).

Protocol B: Time-Kill Kinetics (Dynamic Assay)

While Checkerboard gives a snapshot, Time-Kill curves show the rate of bactericidal activity. This is crucial for determining if a combination prevents regrowth (resistance emergence).

Experimental Design
  • Control: Growth control (Bacteria + Media only).

  • Arm 1: Ceftazidime alone (

    
     MIC or 
    
    
    
    ).
  • Arm 2: Partner Drug alone.

  • Arm 3: Combination (Ceftazidime + Partner).

Workflow
  • Preparation: Prepare 10 mL of CAMHB containing the respective drug concentrations in glass culture tubes.

  • Inoculation: Add bacteria to a final density of

    
     CFU/mL (
    
    
    
    ).
  • Sampling:

    • Remove 100 µL aliquots at

      
       hours.
      
    • Serially dilute (1:10) in sterile saline to minimize drug carryover.

    • Plate 10 µL or 100 µL on nutrient agar.

  • Quantification: Count colonies after overnight incubation; calculate log10 CFU/mL.

Definition of Synergy (Time-Kill)

Synergy is defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.[3]

Workflow Visualization

Workflow cluster_assays Experimental Pathways Start Start: Ceftazidime 2HCl Powder Dissolve Dissolve in Buffer (pH 6.0) Adjust to Neutral Start->Dissolve Stock Stock Solution (10 mg/mL, -80°C) Dissolve->Stock Checkerboard Checkerboard Assay (Static MIC) Stock->Checkerboard Dilute in CAMHB TimeKill Time-Kill Assay (Dynamic Kinetics) Stock->TimeKill Fixed Conc. Analysis Data Analysis (FICI / Log Reduction) Checkerboard->Analysis TimeKill->Analysis

Figure 2: Experimental workflow from raw material preparation to data analysis.

Troubleshooting & Validation

  • Precipitation: If Ceftazidime precipitates upon adding the partner drug, check the pH compatibility. Ceftazidime is most stable at pH 6.0–7.0. Highly alkaline partners may cause degradation.

  • Inoculum Effect: High bacterial loads (

    
     CFU/mL) can artificially increase MICs for beta-lactams due to high enzyme load (inoculum effect). Strictly standardize to 
    
    
    
    CFU/mL.
  • Edge Effect: In 96-well plates, evaporation in outer wells can alter concentrations. Fill unused outer wells with sterile water or use a breathable sealing film.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][4]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Zhanel, G. G., et al. (2013). "Ceftazidime-avibactam: a novel cephalosporin/β-lactamase inhibitor combination."[3][5] Drugs. [Link]

  • Sy, S. K., et al. (2016). "Time-Kill Kinetics of Ceftazidime-Avibactam against Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy. [Link][5]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2000). "Terminologies relating to methods for the determination of susceptibility of bacteria to antimicrobial agents."[4][6][7] Clinical Microbiology and Infection. [Link]

Sources

Application Note: Experimental Setup for In Vitro Evolution of Resistance to Ceftazidime Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the protocol for inducing and characterizing resistance to Ceftazidime Dihydrochloride (CAZ) in Gram-negative bacteria (specifically Pseudomonas aeruginosa and Enterobacterales) using an in vitro serial passage technique.

Ceftazidime is a third-generation cephalosporin that inhibits cell wall synthesis by binding to Penicillin-Binding Proteins (specifically PBP3/FtsI). Resistance evolution in the laboratory is critical for:

  • Predictive Biology: Anticipating mutational trajectories (e.g., ampC derepression, dacB mutations, or efflux pump upregulation) before they become widespread in the clinic.

  • Drug Stability Testing: Evaluating the barrier to resistance for novel beta-lactamase inhibitor combinations (e.g., Ceftazidime-Avibactam).

Core Principle: This protocol utilizes Stepwise Adaptive Evolution . By exposing a bacterial population to sub-lethal (sub-MIC) concentrations of Ceftazidime that incrementally increase over time, we select for de novo mutations that confer survival advantages, effectively "forcing" evolution.

Critical Material Preparation

Ceftazidime Dihydrochloride Handling

Expert Insight: Ceftazidime is notoriously unstable in aqueous solution.[1] Degradation products (such as pyridine) can accumulate, altering the selection pressure and potentially toxic effects.

  • Compound: Ceftazidime Dihydrochloride (Research Grade).

  • Solubility: Soluble in water/PBS. Note that the dihydrochloride salt is acidic.

    • Action: If using pure salt (non-clinical formulation), monitor pH. You may need to buffer with 0.1 M Sodium Phosphate (pH 7.0) or add Sodium Carbonate to facilitate dissolution and neutralization, mimicking clinical formulations.

  • Storage:

    • Powder: -20°C, desiccated.

    • Stock Solution (e.g., 10 mg/mL):MUST be prepared fresh daily for the evolution experiment. Do not refreeze. Do not store at 4°C for >24 hours.

Media & Culture Conditions
  • Base Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). This is the CLSI standard for beta-lactam testing.

  • Inoculum Density:

    
     CFU/mL (Standardized via OD600 or 0.5 McFarland).
    

Experimental Workflow: The "Evolution Engine"

The evolution process is a daily cycle of Selection , Recovery , and Passage .

Phase I: Baseline MIC Determination (Day 0)

Before evolution begins, the precise Minimum Inhibitory Concentration (MIC) of the wild-type (WT) strain must be established using standard CLSI broth microdilution.

  • Prepare a 2-fold dilution series of Ceftazidime in 96-well plates (e.g., 0.125 µg/mL to 64 µg/mL).

  • Inoculate with WT strain.

  • Incubate 16–20h at 37°C.

  • Result: Define the

    
    .[2]
    
Phase II: Serial Passage (Days 1–30)

This is the active evolution phase.

Protocol:

  • Analyze Previous Plate: Identify the well with the highest drug concentration that still shows visible growth (turbidity). This is the Selection Well (typically

    
     MIC).
    
  • Harvest: Resuspend cells from the Selection Well.

  • Inoculate: Transfer this population into a new 96-well plate containing a fresh Ceftazidime gradient.

    • Gradient Strategy: The new gradient should center around the current MIC.

    • Example: If current MIC is 4 µg/mL, the new plate should range from 1 µg/mL to 32 µg/mL.

  • Incubate: 37°C for 24h.

  • Repeat: Continue this cycle until the MIC plateaus or reaches a target cutoff (e.g., Clinical Breakpoint of >32 µg/mL for P. aeruginosa).

Visualization of the Workflow

EvolutionWorkflow cluster_cycle Daily Passage Cycle (Days 1-30) Start Day 0: Wild Type Strain MIC_Det Determine Baseline MIC (CLSI Microdilution) Start->MIC_Det Select Identify Selection Well (Highest Conc. with Growth) MIC_Det->Select Inoculate Inoculate New Gradient (Range: 0.25x to 4x Current MIC) Select->Inoculate Transfer Population Isolate Isolate Single Colonies (Streak on Agar) Select->Isolate Target MIC Reached Prep_Fresh Prepare Fresh Ceftazidime (Critical: Unstable) Prep_Fresh->Inoculate Incubate Incubate 24h @ 37°C Inoculate->Incubate Incubate->Select Next Day Validate Stability Passage (5 Days w/o Drug) Isolate->Validate Genomics WGS & Mechanism Analysis Validate->Genomics

Caption: Figure 1. The iterative cycle of Adaptive Laboratory Evolution (ALE) via serial broth microdilution.

Phase III: Validation & Stability (The "Trustworthiness" Pillar)

A common error in resistance studies is confusing phenotypic adaptation (e.g., transient efflux pump induction) with genetic resistance .

Protocol:

  • Passage without Pressure: Take the evolved high-MIC mutant and passage it for 5–7 days in drug-free CAMHB.

  • Retest MIC: Determine the MIC again.

    • Stable Resistance: MIC remains high (genetic mutation).

    • Unstable Resistance: MIC drops back toward WT levels (phenotypic adaptation).

  • Cross-Resistance Profiling: Test the mutant against other classes (e.g., Meropenem, Ciprofloxacin) to check for Multi-Drug Resistance (MDR) mechanisms like efflux pumps.

Mechanistic Analysis & Expected Outcomes

When evolving resistance to Ceftazidime, specific pathways are historically implicated. The diagram below illustrates the biological logic you are testing.

ResistanceMechanisms CAZ Ceftazidime (Drug) PBP3 PBP3 (FtsI) (Target) CAZ->PBP3 Inhibits CellDeath Cell Lysis PBP3->CellDeath Disruption AmpC AmpC Beta-Lactamase (Hydrolysis) AmpC->CAZ Hydrolyzes AmpR AmpR/DacB (Regulators) AmpR->AmpC Upregulates Efflux MexAB-OprM (Efflux Pump) Efflux->CAZ Expels Porin OprD Loss (Reduced Entry) Porin->CAZ Blocks Entry

Caption: Figure 2. Primary molecular mechanisms obstructing Ceftazidime efficacy in Gram-negative bacteria.

Data Summary: Typical Evolution Trajectory (Example)
Passage DayEst. MIC (µg/mL)Likely Genetic Event
Day 0 1–2 (WT)Baseline
Day 5–10 4–8dacB mutation (AmpC derepression start)
Day 15–20 16–32ampR mutations or Efflux upregulation (nalD)
Day 25+ >64Accumulation of PBP3 (ftsI) mutations

Troubleshooting Guide

IssueProbable CauseCorrective Action
MIC Drops Suddenly Contamination or unstable drug.Verify purity on agar. Ensure Ceftazidime stock is fresh.
No Resistance Evolving Selection window too narrow.Increase the concentration range. Ensure inoculum is sufficient (

CFU).
Growth in All Wells Inoculum too high ("Inoculum Effect").Strict standardization to OD600 = 0.08–0.1 before dilution.
Precipitation in Wells Drug insolubility or pH issue.Check Ceftazidime Dihydrochloride solubility; ensure pH 7.0–7.4 in media.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Cabot, G., et al. (2016). "Evolution of Pseudomonas aeruginosa Antimicrobial Resistance and Fitness under Low and High Mutation Rates." Antimicrobial Agents and Chemotherapy, 60(3), 1767-1778. [Link]

  • Sanz-García, F., et al. (2018). "High-level ceftazidime resistance in Pseudomonas aeruginosa selected in vitro is associated with multiple genetic mechanisms." Scientific Reports, 8, 13973. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). "Clinical breakpoints and dosing of antibiotics." [Link]

Sources

Application Notes and Protocols for the Laboratory Formulation of Ceftazidime Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Scope and Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable formulation of Ceftazidime Dihydrochloride for laboratory use. Ceftazidime is a third-generation cephalosporin antibiotic that functions by inhibiting the synthesis of the bacterial peptidoglycan cell wall, leading to cell lysis and death.[1][2][3] Its broad-spectrum activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa, makes it a critical tool in various research applications, including antimicrobial susceptibility testing, mechanism of action studies, and in vivo efficacy models.[3][4]

Adherence to proper formulation protocols is paramount to ensure the integrity, potency, and stability of the prepared solutions, thereby guaranteeing the validity and reproducibility of experimental results. This guide outlines the essential physicochemical properties of Ceftazidime Dihydrochloride, detailed step-by-step protocols for solution preparation, quality control measures, and critical stability and storage considerations.

Physicochemical Properties of Ceftazidime

A thorough understanding of the physicochemical properties of Ceftazidime is fundamental to its successful formulation. The dihydrochloride salt form is commonly used in laboratory settings.

PropertyValue / DescriptionSignificance for Formulation
Chemical Formula C₂₂H₂₂N₆O₇S₂ · 2HClThe molecular weight is essential for accurate molar concentration calculations.
Molecular Weight 619.5 g/mol (as dihydrochloride)Used to calculate the mass required for a specific molarity.
Appearance White to cream-colored crystalline powder.[5][6]Visual inspection of the dry powder is the first quality check.
Solubility Sparingly soluble in water.[5][7] Organic solvents are often used to aid dissolution.[7]Dictates the choice of solvent. Water for Injection is the most common and recommended solvent.
Solution Appearance Solutions range from light yellow to amber depending on concentration and diluent.[5][8][9]A significant color change can indicate degradation.
pH of Reconstituted Solution Typically between 5.0 and 7.5.[5]The pH is critical for stability; maximum stability is observed between pH 4.5 and 6.5.[10]
Degradation Susceptible to hydrolysis, especially at alkaline pH and elevated temperatures.[10][11][12] Major degradation pathways include β-lactam ring opening and isomerization to the inactive Δ²-Ceftazidime.[13][14][15] A key degradation product is pyridine, which is toxic.[13][16]Formulation and storage must be carefully controlled to minimize degradation and loss of potency.

Core Protocol: Preparation of a Primary Stock Solution (e.g., 10 mg/mL)

This protocol details the preparation of a high-concentration stock solution, which can be aliquoted for long-term storage and later diluted to final working concentrations.

Principle

Ceftazidime Dihydrochloride powder is dissolved in a suitable solvent under aseptic conditions to create a homogenous, sterile-filterable stock solution. The use of a validated solvent and proper technique is critical to ensure complete dissolution and maintain the chemical integrity of the antibiotic.

Materials and Equipment
  • Ceftazidime Dihydrochloride powder (ensure certificate of analysis is available)

  • Sterile Water for Injection (WFI) or other appropriate sterile solvent

  • Sterile, conical-bottom centrifuge tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, single-use syringes

  • Sterile syringe filters (0.22 µm pore size, PVDF or other low protein-binding membrane)

  • Sterile, cryo-safe storage vials (e.g., 1.5 mL)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Procedure
  • Pre-formulation Calculation:

    • Determine the required mass of Ceftazidime Dihydrochloride powder. For a 10 mg/mL solution in 10 mL volume:

      • Mass (mg) = Concentration (mg/mL) × Volume (mL)

      • Mass = 10 mg/mL × 10 mL = 100 mg

  • Weighing:

    • Tare a sterile conical tube on a calibrated analytical balance.

    • Carefully weigh the calculated amount (100 mg) of Ceftazidime Dihydrochloride powder directly into the tube. Causality Note: Weighing directly into the final dissolution vessel minimizes transfer loss and contamination risk.

  • Reconstitution:

    • Using a sterile syringe, add the desired volume (10 mL) of sterile WFI to the conical tube containing the powder.

    • Upon adding the solvent, cap the tube securely. You will observe the release of carbon dioxide gas, which is a result of the sodium carbonate admixed in many formulations to aid dissolution.[8][9][17] This will create positive pressure in the vial.

    • Expert Insight: Do not be alarmed by the effervescence; it is an expected part of the reconstitution process for many commercial preparations of Ceftazidime.

  • Dissolution:

    • Immediately vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.[8][9][17]

    • Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter. The solution should be light yellow to amber.[5]

  • Sterile Filtration:

    • Draw the entire volume of the dissolved solution into a new sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe tip.

    • Dispense the solution through the filter into a new sterile container (e.g., a 15 mL sterile tube). Causality Note: Sterile filtration removes any potential microbial contaminants introduced during handling, ensuring the stock solution is suitable for cell-based assays.

  • Aliquoting and Storage:

    • Dispense the filtered stock solution into smaller, single-use aliquots (e.g., 500 µL) in sterile, cryo-safe vials.

    • Label each vial clearly with the compound name, concentration (10 mg/mL), preparation date, and initials.

    • Store the aliquots immediately as recommended in Section 5.0. Expert Insight: Aliquoting prevents repeated freeze-thaw cycles, which can accelerate degradation and compromise the integrity of the antibiotic.

Quality Control and Validation

A self-validating protocol requires built-in checks to ensure the quality of the prepared solution.

Visual Inspection and pH Measurement
  • Procedure: Before and after filtration, visually inspect the solution for clarity, color, and particulates.[5][17]

  • Acceptance Criteria: The solution must be clear and free from visible particles. The color should be within the expected light yellow to amber range.

  • pH Check (Optional but Recommended): Using a calibrated pH meter, check the pH of a small sample of the solution. It should fall within the range of 5.0 to 7.5.[5]

Spectrophotometric Concentration Verification

For applications requiring high precision, the concentration can be verified using UV-Vis spectrophotometry.

  • Principle: Ceftazidime exhibits a characteristic absorbance maximum in the UV range, which can be used for quantification based on the Beer-Lambert law.

  • Protocol:

    • Prepare a series of dilutions of the stock solution in the appropriate solvent (e.g., WFI).

    • Measure the absorbance of the dilutions at the wavelength of maximum absorbance (λmax), which is approximately 254 nm.[12]

    • Plot absorbance versus concentration to generate a standard curve and determine the concentration of the stock solution. Note: Several analytical methods, including HPLC, are available for more rigorous quantification and impurity profiling.[18][19][20]

Stability and Storage Recommendations

The stability of Ceftazidime is highly dependent on temperature, pH, and concentration.[10][13]

ConditionStability DataSource
Dry Powder Store at 15°C to 30°C, protected from light.[5]
Reconstituted Stock Solution (e.g., 10 mg/mL) Stable for up to 24 hours at 2°C to 8°C.[8]
Frozen Stock Solution (-20°C) Recommended for long-term storage. Avoid repeated freeze-thaw cycles.General best practice
Working Solutions (at room temp, ~25°C) Stability is concentration-dependent. Solutions up to 12% (120 mg/mL) show <10% degradation over 24 hours at 25°C.[12][13]
Working Solutions (at 37°C) Significant degradation occurs. Solutions can turn reddish-brown over time.[13]

Key Recommendations:

  • Always prepare fresh working solutions from a frozen stock aliquot on the day of the experiment.

  • Protect all solutions from prolonged exposure to light.[8][21]

  • Do not use solutions that have changed color significantly or have formed a precipitate.

Workflow and Degradation Visualization

Formulation Workflow

The following diagram illustrates the key steps in preparing a Ceftazidime Dihydrochloride stock solution.

G cluster_prep Preparation cluster_qc Quality & Sterilization cluster_store Storage Calc 1. Calculate Mass Weigh 2. Weigh Powder Calc->Weigh Recon 3. Reconstitute with Solvent Weigh->Recon Dissolve 4. Vortex to Dissolve Recon->Dissolve Inspect 5. Visual Inspection Dissolve->Inspect Filter 6. Sterile Filter (0.22 µm) Inspect->Filter Aliquot 7. Aliquot Filter->Aliquot Store 8. Store at -20°C Aliquot->Store

Caption: Ceftazidime Dihydrochloride laboratory formulation workflow.

Primary Degradation Pathways

Ceftazidime degradation in aqueous solution primarily involves two pathways that lead to a loss of antibacterial activity.

G Ceftazidime Active Ceftazidime (Δ³ Isomer) Delta2 Δ²-Ceftazidime (Inactive Isomer) Ceftazidime->Delta2 Isomerization Hydrolysis Hydrolysis Products (e.g., Pyridine, Open β-Lactam Ring) Ceftazidime->Hydrolysis Hydrolysis (catalyzed by OH⁻, temp)

Caption: Major degradation pathways of Ceftazidime in aqueous solution.

Safety Precautions

As with all β-lactam antibiotics, Ceftazidime is a potential sensitizer and can cause allergic reactions.[22]

  • Handling: Always handle Ceftazidime powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses at all times.[23]

  • Decontamination: Clean work surfaces after use. Decontaminate spills according to your institution's safety protocols.

  • Waste Disposal: Dispose of all contaminated materials (vials, syringes, filters) as hazardous chemical waste in accordance with local regulations.[24][25]

References

  • What is the mechanism of Ceftazidime? - Patsnap Synapse. (2024).
  • Mechanism of action of ceftazidime/avibactam. - ResearchGate. (n.d.).
  • Pharmacology of Ceftazidime ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.
  • Ceftazidime - Wikipedia. (n.d.). Wikipedia.
  • Ceftazidime for Injection, USP - Fresenius Kabi. (2022). Fresenius Kabi.
  • What is Ceftazidime used for? - Patsnap Synapse. (2024).
  • Servais, H., & Tulkens, P. M. (2001). Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. Antimicrobial Agents and Chemotherapy, 45(9), 2643–2647.
  • Degradation pathways of ceftazidime as determined by HPLC-mass... - ResearchGate. (n.d.).
  • VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMUL
  • CEFTAZIDIME VIATRIS. (n.d.).
  • Package leaflet: Information for the user. (n.d.). medicines.org.uk.
  • Development and Validation of the Quantitative Analysis of Ceftazidime in Powder for Injection by Infrared Spectroscopy. (2012). Scientific & Academic Publishing.
  • Development and Validation of the Quantitative Analysis of Ceftazidime in Powder for Injection by Infrared Spectroscopy. (2012). SciSpace.
  • Zając, M., et al. (n.d.). The mechanism of ceftazidime degradation in aqueous solutions. Acta Poloniae Pharmaceutica.
  • Bundgaard, H. (1995). Influence of pH, temperature, and buffers on the kinetics of ceftazidime degradation in aqueous solutions. Journal of Pharmaceutical Sciences, 84(5), 534-538.
  • Servais, H., & Tulkens, P. M. (2001). Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients. Antimicrobial Agents and Chemotherapy, 45(9), 2643–2647.
  • Delta-2-Ceftazidime: A Comprehensive Technical Guide. (n.d.). Benchchem.
  • Rahman, N., & Azmi, S. N. (2008). Development and validation of spectrophotometric methods for determination of ceftazidime in pharmaceutical dosage forms. Journal of the Chinese Chemical Society, 55(4), 868-876.
  • How to prepare Ceftazidime 1g and 2g. (2010). NHS Lothian.
  • Ceftazidime Hydrochloride. (n.d.). TOKU-E.
  • Pawar, S., et al. (2021). Developing a Validated HPLC Method for Quantification of Ceftazidime Employing Analytical Quality by Design and Monte Carlo Simulations.
  • CefTAZidime. (2025). EMed.
  • Moreno, A. H., & Salgado, H. R. N. (2012). Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations. American Journal of Analytical Chemistry, 3(1), 1-5.
  • Farina, J. V., et al. (2011). Biological and physicochemical stability of ceftazidime and aminophylline on glucose parenteral solution. Brazilian Journal of Pharmaceutical Sciences, 47(1), 125-131.
  • SOP for Risk Assessment for Handling of Cross-Contamination of Cephalosporin-Penicillin in QC Department. (n.d.). PHARMA DEVILS.
  • Stability of ceftazidime at various temperatures. (A) Influence of the... | Download Scientific Diagram. (n.d.).
  • USP Monographs: Ceftazidime for Injection. (n.d.). uspbpep.com.
  • Stability testing of ceftazidime solutions for injection in elastomeric devices at 12 mg/mL and 25 mg/mL. (n.d.).
  • PRODUCT MONOGRAPH Pr CEFTAZIDIME FOR INJECTION, USP. (2015). Sandoz.
  • Ceftazidime hydr
  • Ceftazidime Hydr
  • Ceftazidime. (n.d.). Sigma-Aldrich.
  • CEFTAZIDIME FOR INJECTION, USP. (2014). WG Critical Care.
  • Cephalosporin Containment Management Strategies from Drug Manufacturing to Control Antibiotic Resistance in South Asia. (2024). ASCE Library.
  • (PDF) Cephalosporin Containment Management Strategies from Drug Manufacturing to Control Antibiotic Resistance in South Asia. (2023).
  • Cephalosporins - St
  • Prioritizing Personnel Safety in Antibiotic Production. (2019). Esco Pharma.

Sources

Troubleshooting & Optimization

"optimizing Ceftazidime Dihydrochloride dosage in preclinical studies"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Preclinical Formulation & PK/PD Optimization Assigned Specialist: Senior Application Scientist Status: Active

Welcome to the Technical Support Center

You have reached the advanced support tier for Ceftazidime Dihydrochloride (CAZ) . This guide addresses the specific challenges researchers face when translating clinical antibiotic protocols to preclinical animal models.

Unlike clinical settings where formulations are standardized, preclinical research often requires manipulating raw active pharmaceutical ingredients (API), leading to unique stability and pharmacokinetic challenges. This guide is structured to troubleshoot these specific "failure points."

Module 1: Formulation & Stability (The Chemistry)

Current Status: Critical Common Issue: "My solution is bubbling violently," "The color turned brown," or "The pH is too acidic for injection."

The Mechanism of Instability

Ceftazidime Dihydrochloride is an acidic salt. To be soluble and physiologically tolerable, it requires a basic buffering agent. In clinical vials, it is often pre-mixed with Sodium Carbonate (


) .

When you reconstitute this mixture (or add carbonate manually to raw API), an acid-base reaction occurs, releasing Carbon Dioxide (


).


Why this matters:

  • Pressure Buildup: The

    
     creates positive pressure inside sealed vials, which can cause spraying/aerosolization upon needle withdrawal.
    
  • Degradation (Pyridine Release): Ceftazidime is unstable at elevated temperatures or incorrect pH. The

    
    -lactam ring hydrolysis facilitates the release of Pyridine , a toxic degradation product.
    
Protocol: Safe Reconstitution & pH Adjustment

Step-by-Step Workflow:

  • Weighing: If using raw API (dihydrochloride salt), weigh the powder.

  • Buffering: Add Sodium Carbonate (typically 118 mg per 1 g of Ceftazidime activity) to the dry powder before adding water, OR use a pre-buffered clinical vial.

  • Dilution: Add Sterile Water for Injection (SWFI).

  • Venting (Crucial): Insert a venting needle to release

    
    . Failure to do this results in incomplete dissolution and pressure hazards.
    
  • Clarification: The solution will initially be opaque/bubbly. Wait 1-2 minutes for it to clear.

Visualizing the Workflow:

ReconstitutionWorkflow cluster_warning Degradation Pathway Start Raw Ceftazidime Dihydrochloride Buffer Add Na2CO3 (Buffer) Start->Buffer Diluent Add SWFI (Diluent) Buffer->Diluent Reaction Effervescence (CO2 Release) Diluent->Reaction Vent Vent Vial (Release Pressure) Reaction->Vent Required Clear Clear Solution (pH 5.0 - 8.0) Vent->Clear Wait 2 mins Pyridine Pyridine (Toxic/Brown Color) Clear->Pyridine Temp > 25°C or pH > 8.0

Caption: Figure 1. Reconstitution workflow highlighting the critical CO2 venting step and the risk of Pyridine degradation if storage conditions are violated.

Module 2: PK/PD Optimization (The Biology)

Current Status: Investigation Needed Common Issue: "The drug works in humans q8h, but failed in my mouse model."

The "Mouse vs. Man" Discrepancy

This is the most common cause of preclinical failure. Ceftazidime is a Time-Dependent Antibiotic . Efficacy depends on the time the free drug concentration remains above the Minimum Inhibitory Concentration (


).[1][2]
  • Human Half-Life (

    
    ):  ~2.0 hours.
    
  • Mouse Half-Life (

    
    ):  ~20 minutes.
    

The Consequence: If you dose a mouse once daily (q24h) or even q8h, the drug is cleared so rapidly that the bacteria regrow for the majority of the day. You must "humanize" the dosing regimen.

Optimization Strategy: Dose Fractionation

To achieve the required pharmacodynamic target (typically


 for cephalosporins), you have two options in mice:
  • Frequent Bolus Dosing: Administer subcutaneous (SC) doses every 2–4 hours.

  • Continuous Infusion: Use osmotic pumps (e.g., Alzet) to maintain steady-state levels.

Data: Pharmacodynamic Targets (Murine Thigh Model)

ParameterValueNote
Target Organism Pseudomonas aeruginosaCommon MDR target
PK Driver

Time above MIC
Stasis Target ~40-50% of dosing intervalRequired to stop growth
1-Log Kill Target ~60-70% of dosing intervalRequired for bactericidal activity
Renal Clearance >80% UnchangedHigh urine concentration

Decision Logic for Dosing:

PKPD_Logic Problem Define Dosing Regimen HalfLife Check Species t1/2 (Mouse ~20min) Problem->HalfLife Strategy1 Frequent Bolus (q2h - q4h) HalfLife->Strategy1 Short Study (<24h) Strategy2 Continuous Infusion (Osmotic Pump) HalfLife->Strategy2 Long Study (>24h) Failure Once Daily (q24h) FAILURE HalfLife->Failure Mimic Human Interval Outcome Achieve >50% fT > MIC Strategy1->Outcome High Stress on Animal Strategy2->Outcome Steady State (Css)

Caption: Figure 2. Decision matrix for selecting the correct administration route based on the rapid elimination half-life of Ceftazidime in rodents.

Module 3: Troubleshooting & FAQs

Ticket Category: Experimental Execution

Knowledge Base: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Solution turns dark amber/brown Hydrolysis & Pyridine formation.Discard. Solution is degraded. Ensure storage is <25°C and used within 6-8 hours (RT) or 24 hours (4°C).
Precipitate forms during buffering pH is too low or concentration too high.Ensure final pH is >5.[3]0. If using raw API, ensure Na2CO3 is fully dissolved. Max solubility is ~50-100 mg/mL.
Animal distress immediately post-injection pH Shock (Acidity) or Gas Embolism.Check pH (must be buffered).[3] Ensure solution was vented and degassed before drawing into syringe.
Low efficacy despite high dose Rapid clearance (PK Mismatch).Switch from q12h/q24h dosing to q2h or continuous infusion .
Vial sprays when needle removed Positive pressure from CO2.Use a venting needle or "milk" the syringe to equalize pressure during reconstitution.
Frequently Asked Questions

Q: Can I freeze the reconstituted stock solution? A: Yes, but with caution. Solutions in Sterile Water for Injection or 0.9% NaCl can be frozen at -20°C for up to 3 months. However, thaw only once . Do not refreeze, as repeated freeze-thaw cycles accelerate


-lactam ring opening.

Q: Why do I need Sodium Carbonate? Can I just use PBS? A: Ceftazidime Dihydrochloride is highly acidic. Dissolving it in PBS may not provide enough buffering capacity to reach the physiological pH (5-8) required for injection, potentially causing necrosis at the injection site. Sodium Carbonate is the standard excipient because it efficiently neutralizes the dihydrochloride salt.

Q: Is the "Pyridine" smell normal? A: A faint odor is characteristic. However, a strong, pungent odor accompanied by a color change to brown indicates significant degradation. Pyridine is toxic; do not administer degraded solutions to animals as it may confound toxicity data.

References

  • Electronic Medicines Compendium (EMC). (2024). SmPC: Ceftazidime 2g Powder for Solution for Injection or Infusion.[Link]

  • Craig, W. A. (1998). Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men. Clinical Infectious Diseases, 26(1), 1–10. [Link]

  • Vinks, A. A., et al. (2007). Continuous infusion of ceftazidime in cystic fibrosis patients: optimization of the dose using a population pharmacokinetic analysis. Journal of Antimicrobial Chemotherapy, 59(4), 694–700. [Link]

  • Servais, H., & Tulkens, P. M. (2001). Stability and compatibility of ceftazidime administered by continuous infusion to intensive care patients.[4] Antimicrobial Agents and Chemotherapy, 45(9), 2643–2647. [Link]

  • US Food and Drug Administration (FDA). (2014). Label: FORTAZ (ceftazidime for injection).[Link][5]

Sources

Topic: Challenges in the Synthesis of Ceftazidime Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cephalosporin Synthesis Division Internal Knowledge Base > Product Series: Third-Generation Cephalosporins > Ceftazidime Derivatives

Executive Summary

The synthesis of Ceftazidime and its derivatives presents a "perfect storm" of organic chemistry challenges: a labile


-lactam ring, a steric-sensitive oxime ether, and a zwitterionic quaternary ammonium center. Success depends not just on the correct reagents, but on the kinetic control of competing degradation pathways. This guide addresses the three most common failure modes reported by our client labs: 

-isomerization, syn/anti ratio erosion, and amorphous "oiling out" during salt formation.
Module 1: The C-3 Pyridinium Displacement

Context: The introduction of the pyridinium group at the C-3 position is the defining feature of Ceftazidime. This nucleophilic substitution often competes with the migration of the double bond from


 to 

, rendering the molecule biologically inactive.
Troubleshooting Guide

Q1: My reaction yield is low, and NMR shows a significant shift of the C-2 protons. What is happening? Diagnosis: You are likely observing


 isomerization . This is thermodynamically favored under basic conditions or in polar aprotic solvents if the reaction time is prolonged.
The Fix: 
  • Switch to Iodide Catalysis: Do not rely on direct displacement by pyridine alone. Use Trimethylsilyl iodide (TMSI) or Sodium Iodide (NaI) . The iodide displaces the C-3 leaving group (usually acetoxy or chloro) to form a transient, highly reactive C-3 iodide intermediate. This reacts faster with pyridine, allowing for milder conditions.

  • Solvent Selection: Avoid pure DMF if possible; mixtures of Dichloromethane (DCM) and minimal polar co-solvents often suppress the isomerization.

  • Strict pH Control: The reaction generates acid.[1] If you neutralize too aggressively, the local basicity will trigger the proton abstraction at C-2, moving the double bond.

Q2: The pyridinium salt is forming, but it degrades during workup. Diagnosis: Nucleophilic attack on the


-lactam ring. The quaternary nitrogen makes the 

-lactam ring more susceptible to hydrolysis due to inductive electron withdrawal. The Fix:
  • Quench Temperature: Perform the aqueous quench at

    
    .
    
  • Chaotropic Agents: If using aqueous extraction, high concentrations of salts (brine/sodium tetrafluoroborate) can help stabilize the organic phase and prevent emulsion hydrolysis.

Mechanism Visualization: C-3 Displacement & Isomerization Risk

C3_Displacement cluster_0 Critical Control Point Start C-3 Acetoxy/Chloro Precursor Iodide Transient C-3 Iodide Species Start->Iodide + TMSI/NaI (Activation) Product Ceftazidime Nucleus (Delta-3) Start->Product + Pyridine (Slow, requires heat) Iodide->Product + Pyridine (Fast Substitution) Impurity Inactive Delta-2 Isomer Product->Impurity Base/Heat (Thermodynamic Drift)

Caption: The iodide effect accelerates the desired substitution (green path), outcompeting the slow thermal degradation that leads to the inactive Delta-2 isomer (red path).

Module 2: C-7 Side Chain Acylation

Context: Attaching the aminothiazole oxime side chain requires preserving the syn-configuration (Z-isomer). The anti-isomer (E-isomer) has significantly reduced antibiotic activity.

Troubleshooting Guide

Q3: We are seeing >5% anti-isomer in the final product. Is it the starting material? Diagnosis: While starting material purity matters, acid-catalyzed isomerization during the coupling reaction is the usual culprit. The oxime oxygen protonates, allowing rotation around the C=N bond. The Fix:

  • Activation Method: Avoid acid chloride activation if possible, as the HCl byproduct promotes isomerization. Use active thioesters (e.g., benzothiazole thioester) or MA (Mixed Anhydride) methods with Pivaloyl chloride.

  • Temperature: Keep the coupling reaction between -20°C and -10°C .

  • Silylation: If using the acid chloride method, pre-silylate the oxime hydroxyl group (e.g., with HMDS). The silyl ether is bulky and locks the geometry in the syn position more effectively than the free hydroxyl.

Q4: The reaction stalls at 80% conversion. Diagnosis: Steric hindrance from the trityl (Trt) or t-butyl protecting groups on the side chain. The Fix:

  • Catalyst: Add a catalytic amount of DMAC (N,N-Dimethylacetamide) or DMAP . However, be cautious with DMAP as it can act as a base and risk

    
     isomerization (see Module 1).
    
Module 3: Isolation of the Dihydrochloride Salt

Context: Ceftazidime is zwitterionic. To isolate it as the dihydrochloride salt, one must carefully disrupt the internal salt bridge without precipitating amorphous "gunk."

Troubleshooting Guide

Q5: The product "oils out" as a gum instead of crystallizing. Diagnosis: This is the most common issue. It occurs when the antisolvent is added too fast or the pH traverses the isoelectric point too quickly. The Fix:

  • The "Formic Acid Solvate" Trick: Do not attempt to crystallize the pure dihydrochloride directly from water/acetone. First, isolate the Formic Acid Solvate . Dissolve the crude reaction mixture in formic acid, then slowly add acetone. This solvate crystallizes much more reliably.

  • Conversion: Once you have the crystalline solvate, suspend it in aqueous HCl and recrystallize to get the Dihydrochloride form.

Q6: High residual solvent levels in the crystals. Diagnosis: Rapid crystal growth traps mother liquor. The Fix:

  • Ostwald Ripening: After the initial precipitation, hold the slurry at a slightly elevated temperature (35°C) for 1-2 hours before cooling to 5°C for filtration. This digests the fines and releases trapped solvent.

Experimental Protocol: Crystallization Workflow
StepParameterTarget RangeRationale
1. Dissolution Solvent88% Formic AcidDisrupts zwitterionic interactions completely.
2. Seeding Temp10-15°CPrevents thermal degradation of the labile ring.
3. Antisolvent ReagentAcetone (Dry)Slow addition (over 2 hours) is critical to prevent oiling.
4. Aging Time> 3 HoursAllows lattice reorganization to exclude impurities.
5. Salt Formation ReagentConc.[2] HCl / iPrOHConverts the solvate to the stable dihydrochloride salt.
Module 4: Stability & Degradation Mechanisms

Q7: Why does the potency drop during drying? Diagnosis: The dihydrochloride salt is hygroscopic and acidic. Heating it while wet creates a "micro-reactor" in the crystal lattice where residual water hydrolyzes the


-lactam.
The Fix: 
  • Lyophilization vs. Vacuum Drying: If possible, lyophilize. If vacuum drying, use a nitrogen bleed to keep the partial pressure of water near zero. Do not exceed 40°C.

Degradation Pathway Visualization

Degradation_Pathways cluster_acid Acidic Conditions (pH < 2) cluster_basic Basic Conditions (pH > 7) Ceftazidime Ceftazidime (Active) SynAnti Syn/Anti Isomerization (Reversible) Ceftazidime->SynAnti H+ Catalysis Delta2 Delta-2 Isomer (Irreversible) Ceftazidime->Delta2 Base/Polar Solvent RingOpen Beta-Lactam Hydrolysis (Irreversible) Ceftazidime->RingOpen OH- Attack SynAnti->Ceftazidime Recrystallization (Purification possible)

Caption: Acidic conditions favor reversible stereochemical shifts, while basic conditions lead to irreversible structural destruction.

References
  • Glaxo Group Ltd. (1981). Process for the preparation of crystalline ceftazidime pentahydrate. European Patent EP0187450B1. Link

  • Zajac, M., et al. (1998). "The Mechanism of Ceftazidime Degradation in Aqueous Solutions." Acta Poloniae Pharmaceutica, 55(4), 275-278.[3] Link

  • Hanessian, S., et al. (1993). Synthesis of Cephalosporin Derivatives. In The Chemistry of -Lactams, Springer.
  • Nishimura, T., et al. (1999). "Synthesis and in vitro antibacterial activity of C-3' pyridinium cephalosporin derivatives." Archives of Pharmacal Research, 22(4), 391-397. Link

  • Benchchem. (2024). A Comparative Analysis of Delta-2-Ceftazidime Formation Under Stress. Link

Sources

Technical Support Center: Refining HPLC Methods for Accurate Ceftazidime Dihydrochloride Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust and accurate quantification of Ceftazidime Dihydrochloride using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the analysis of this third-generation cephalosporin. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to develop, refine, and troubleshoot your HPLC methods effectively.

Ceftazidime's stability and the potential for various degradation products and impurities necessitate well-controlled and validated analytical methods to ensure the quality, safety, and efficacy of pharmaceutical products. [1]This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common challenges encountered in the laboratory.

Core Principles of a Robust Ceftazidime HPLC Method

Before delving into specific issues, it's crucial to understand the foundational elements of a successful HPLC method for Ceftazidime. A typical reversed-phase HPLC (RP-HPLC) method is employed, leveraging a non-polar stationary phase (like C18) and a polar mobile phase. The separation is primarily driven by the hydrophobic interactions between Ceftazidime and the stationary phase.

A well-developed method will demonstrate specificity, linearity, accuracy, precision, and robustness, in line with guidelines from the International Council for Harmonisation (ICH). [2][3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for Ceftazidime quantification?

A good starting point involves selecting a suitable column, mobile phase, and detection wavelength based on established literature and pharmacopeial methods. [2][4][5] Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar compounds like Ceftazidime. [2][6]
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).The buffer controls the pH to ensure the consistent ionization state of Ceftazidime, while the organic modifier controls the retention time. [7][8]
pH of Aqueous Buffer pH 3.0 - 7.0Ceftazidime is most stable in this pH range. [9][10]Deviations can lead to degradation.
Organic Modifier Acetonitrile is often preferred over methanol.It typically provides better peak shape and lower backpressure.
Detection Wavelength 254 nm or 255 nmCeftazidime has a strong UV absorbance at this wavelength, providing good sensitivity. [2][6]
Flow Rate 1.0 - 1.5 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency. [2][8]
Column Temperature Ambient or controlled (e.g., 25-35°C)Maintaining a consistent temperature is crucial for reproducible retention times. [2][11]
Q2: How do I prepare my samples and standards for analysis?

Proper sample and standard preparation are critical for accurate results.

Standard Preparation:

  • Accurately weigh a suitable amount of USP Ceftazidime Pentahydrate Reference Standard. [4]2. Dissolve it in a small amount of pH 7 buffer to ensure initial stability and complete dissolution. [4]3. Dilute to the final volume with the mobile phase or a mixture of water and mobile phase to ensure compatibility with the chromatographic system. [2] Sample Preparation (from a formulation):

  • Accurately weigh a portion of the formulation equivalent to a known amount of Ceftazidime.

  • Dissolve the sample in a suitable solvent. For injections, this may be water or a buffer. [12]3. Filter the sample solution through a 0.45 µm membrane filter to remove any particulate matter that could clog the column. [7]

Q3: What are the critical system suitability parameters I should monitor?

System suitability tests are essential to ensure the chromatographic system is performing adequately. Key parameters to monitor include:

  • Tailing Factor: Should ideally be ≤ 2. A higher value indicates peak tailing. [13]* Theoretical Plates (N): A measure of column efficiency. Higher numbers indicate better efficiency. A value of over 2000 is generally considered acceptable.

  • Resolution (Rs): The degree of separation between adjacent peaks. For impurity analysis, a resolution of > 2.0 between the main peak and the closest impurity is often required. * Relative Standard Deviation (RSD) of Peak Area: For replicate injections of the standard, the RSD should typically be less than 2.0%, demonstrating the precision of the system. [14]

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis.

Problem 1: Peak Tailing

Symptom: The peak for Ceftazidime is asymmetrical, with a drawn-out tail.

Causality: Peak tailing in the analysis of Ceftazidime is often caused by secondary interactions between the analyte and the stationary phase. The primary cause is often the interaction of the basic amine groups on the Ceftazidime molecule with acidic residual silanol groups on the silica-based C18 column. [15]Column overload and extracolumn dead volume can also contribute to this issue.

Troubleshooting Workflow:

Caption: Troubleshooting Peak Tailing.

Step-by-Step Solutions:

  • Reduce Sample Concentration: Inject a dilution of your sample to see if the peak shape improves. If it does, you were likely overloading the column.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) will ensure that the silanol groups are protonated and less likely to interact with the analyte. [15]3. Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated. Ensure you are using such a column.

  • Check for Dead Volume: Minimize the length and internal diameter of the tubing between the injector, column, and detector to reduce peak broadening. [16]

Problem 2: Shifting Retention Times

Symptom: The retention time for the Ceftazidime peak is not consistent between injections or runs.

Causality: Inconsistent retention times are a common issue in HPLC and can stem from several factors. The most frequent culprits are changes in the mobile phase composition, fluctuations in column temperature, and an improperly equilibrated column. [17]Pump malfunctions leading to an inconsistent flow rate can also be a cause.

Troubleshooting Workflow:

Caption: Troubleshooting Retention Time Shifts.

Step-by-Step Solutions:

  • Ensure Proper Column Equilibration: Before starting a sequence, equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. [2]2. Prepare Fresh Mobile Phase Daily: The organic component of the mobile phase can evaporate over time, changing its composition and affecting retention times. Always use freshly prepared and degassed mobile phase. [17]3. Use a Column Oven: Even minor fluctuations in ambient laboratory temperature can affect retention times. A column oven provides a stable thermal environment. [2]4. Check the Pumping System: Inspect for leaks and ensure the pump is delivering a consistent flow rate. A noisy pump or fluctuating pressure can indicate a problem. [18]

Problem 3: Poor Resolution Between Ceftazidime and Impurities

Symptom: The peak for Ceftazidime is not well-separated from known impurities or degradation products, such as delta-3-Ceftazidime isomer or pyridine. [4][19] Causality: Inadequate resolution is often a sign that the mobile phase composition is not optimized for the separation. The organic-to-aqueous ratio directly influences the retention and selectivity of the separation. The choice of buffer and its pH can also play a significant role in the separation of ionizable compounds.

Step-by-Step Solutions:

  • Optimize the Mobile Phase Composition:

    • Decrease the Organic Content: Reducing the percentage of acetonitrile or methanol will increase the retention time of all components, potentially improving resolution. Make small, incremental changes (e.g., 2-5%).

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable impurities, leading to better separation.

  • Decrease the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.

  • Consider a Different Column: If mobile phase optimization is unsuccessful, a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) or a smaller particle size (for higher efficiency) may be necessary.

Problem 4: Baseline Noise or Drift

Symptom: The baseline of the chromatogram is not flat and stable, showing noise (rapid fluctuations) or drift (a gradual slope).

Causality: Baseline issues can be caused by a variety of factors, including contaminated mobile phase, a failing detector lamp, air bubbles in the system, or temperature fluctuations. [20] Step-by-Step Solutions:

  • Use High-Purity Solvents and Reagents: Ensure you are using HPLC-grade solvents and freshly prepared buffers. Filtering the mobile phase through a 0.45 µm filter can help remove particulate matter. [7]2. Degas the Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum filtration, or an in-line degasser to prevent air bubbles from entering the detector. [17]3. Flush the System: If contamination is suspected, flush the system with a strong solvent (like 100% acetonitrile or methanol) to remove any adsorbed impurities.

  • Check the Detector Lamp: Detector lamps have a finite lifetime. A noisy baseline can be a sign that the lamp needs to be replaced.

Stability-Indicating Methods and Forced Degradation Studies

For regulatory submissions, it is often necessary to develop a "stability-indicating" HPLC method. This is a validated method that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. [1] To demonstrate the stability-indicating nature of a method, forced degradation studies are performed. This involves subjecting the drug substance to harsh conditions to intentionally produce degradation products. [1] Common Stress Conditions for Ceftazidime:

  • Acid Hydrolysis: e.g., 0.5 N HCl at 60°C. [10]* Base Hydrolysis: e.g., 0.5 N NaOH at 60°C. [10]* Oxidative Degradation: e.g., 3-20% H₂O₂ at 60°C. [1][10]* Thermal Degradation: e.g., 105°C. * Photolytic Degradation: Exposure to UV light. [10] The goal is to achieve partial degradation (typically 5-20%) of the active ingredient. The developed HPLC method must then be able to separate the intact Ceftazidime peak from all the degradation product peaks.

Conclusion

Achieving accurate and reproducible quantification of Ceftazidime Dihydrochloride by HPLC requires a systematic approach to method development and a thorough understanding of potential troubleshooting scenarios. By paying close attention to the details of sample preparation, mobile phase composition, and system suitability, and by applying logical troubleshooting strategies, you can develop robust and reliable analytical methods. This guide serves as a practical resource to assist you in navigating the common challenges and refining your HPLC techniques for this important antibiotic.

References

  • Balamuralikrishna, K., Mahendra, K., & Syama Sundar, B. (2011). Reverse Phase High Performance Liquid Chromatographic Estimation of Ceftazidime in Pharmaceutical Formulations. Asian Journal of Chemistry, 23(11), 5076-5078. [Link]

  • Reddy, B. R., Reddy, K. S., & Prakash, L. (2010). Identification, Structural Elucidation and Validation of HPLC Method for the Determination of New Impurities in Ceftazidime Drug Substance. International Journal of ChemTech Research, 2(1), 378-386. [Link]

  • Jain, D., et al. (2021). Developing a Validated HPLC Method for Quantification of Ceftazidime Employing Analytical Quality by Design and Monte Carlo Simulations. Journal of AOAC International, 104(5), 1335-1345. [Link]

  • Reddy, J. M., et al. (2015). A validated stability indicating RP-HPLC method for simultaneous determination of tobramycin and ceftazidime in pharmaceutical formulations. International Journal of Pharmacy, 5(3), 976-984. [Link]

  • Sreekanth, N., et al. (2013). Validated Chromatographic Method for the Estimation of Ceftazidime and Tazobactam in Pure and Tablet Dosage Form. Der Pharma Chemica, 5(4), 137-142. [Link]

  • Jain, D., et al. (2021). Developing a Validated HPLC Method for Quantification of Ceftazidime Employing Analytical Quality by Design and Monte Carlo Simulations. PubMed, 104(5), 1335-1345. [Link]

  • Shaik, A., & J, S. (2019). Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC. SlideShare. [Link]

  • Servais, H., & Tulkens, P. M. (2001). Stability and compatibility of ceftazidime administered by continuous infusion to intensive care patients. Antimicrobial agents and chemotherapy, 45(9), 2643-2647. [Link]

  • USP31-NF26. (n.d.). USP Monographs: Ceftazidime for Injection. [Link]

  • S, S., et al. (2011). Development and Validation of High Performance Liquid Chromatographic Method for the Simultaneous Determination of Ceftazidime and Sulbactam in Spiked Plasma and Combined Formulation. American Journal of Biochemistry and Biotechnology, 7(2), 78-86. [Link]

  • Hiremath, B., & Mruthyunjayaswamy, B. H. M. (2025). VALIDATED ANALYTICAL APPROACHES FOR THE DETERMINATION OF CEFTAZIDIME IN BULK AND FORMULATED PRODUCTS. International Journal of Novel Research and Development, 10(5), a350-a359. [Link]

  • Grzybowska, J., et al. (2005). STABILITY OF CEFTAZIDIME IN 1% AND 5% BUFFERED EYE DROPS DETERMINED WITH HPLC METHOD. Acta Poloniae Pharmaceutica - Drug Research, 62(5), 377-383. [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]

  • Nanda, R. K., et al. (2013). Development And Validation Of RP-HPLC Method For The Simultaneous Estimation Of Ceftazidime Sodium And Tazobactam Sodium In Marketed Formulation. International Journal of PharmTech Research, 5(3), 983-989. [Link]

  • ResearchGate. (2023). Analytical Method Development and Validation of Ceftazidime Pentahydrate and Tazobactam Sodium by RP-HPLC Method in Bulk and Dosage forms. [Link]

  • Amareswari, S., Agarwal, N., & Khan, M. A. S. A. (n.d.). STABILITY INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF CEFTAZIDIME PENTAHYDRATE AND TAZOBACTAM SODIUM IN BULK AND DOSAGE FORM. Shadan Institute of Medical Sciences. [Link]

  • USP 35. (2011). 2572 Ceftazidime / Official Monographs. [Link]

  • Juniper Publishers. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • European Pharmacopoeia 6.0. (n.d.). Ceftazidime. [Link]

  • ResearchGate. (2025). Determination of ceftazidime and impurities using high performance liquid chromatography. [Link]

  • CNKI. (2015). Determination of Ceftazidime for Injection by HPLC. [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2025). HPLC analysis of cephalosporins and study of different analytical parameters. [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • Phenomenex. (n.d.). Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. [Link]

Sources

Validation & Comparative

Validating the Efficacy of Novel Ceftazidime Dihydrochloride Analogs: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalation of multi-drug resistant (MDR) Gram-negative bacteria, particularly Pseudomonas aeruginosa and Enterobacterales expressing Extended-Spectrum Beta-Lactamases (ESBLs) and carbapenemases (KPC, NDM), necessitates the evolution of established scaffolds. Ceftazidime, a third-generation cephalosporin, remains a cornerstone backbone due to its high affinity for Penicillin-Binding Protein 3 (PBP3). However, its susceptibility to hydrolysis limits its utility as a monotherapy.

This guide outlines a rigorous, self-validating framework for assessing Novel Ceftazidime Analogs (Series "Analog-X") . It compares them against the current Standard of Care (SoC): Ceftazidime (CAZ) and Ceftazidime-Avibactam (CZA) .

Part 1: In Vitro Potency & Spectrum Profiling

Objective: Determine the Minimum Inhibitory Concentration (MIC) to establish the analog's baseline potency and resistance profile.

The Protocol: Broth Microdilution (CLSI M07 Standard)

Rationale: Agar dilution can underestimate resistance in cephalosporins due to inoculum spotting variability. Broth microdilution (BMD) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) provides the most reproducible pharmacokinetic/pharmacodynamic (PK/PD) bridging data.

Step-by-Step Workflow:

  • Media Preparation: Use CAMHB supplemented with Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L). Why: Divalent cations bridge the lipopolysaccharide (LPS) layer in P. aeruginosa; deficiency leads to false susceptibility (permeability artifacts).

  • Compound Preparation: Dissolve Analog-X and CAZ controls in phosphate buffer (pH 6.0) to preserve the beta-lactam ring, then dilute in CAMHB.

  • Inoculum Standardization: Prepare a 0.5 McFarland suspension directly from overnight colonies. Dilute 1:100 to achieve a final well concentration of

    
     CFU/mL.
    
  • Incubation: Seal plates to prevent evaporation (edge effect) and incubate at

    
    C for 16–20 hours.
    
  • Readout: The MIC is the lowest concentration inhibiting visible growth.

Workflow Visualization

MIC_Protocol cluster_0 Preparation cluster_1 Inoculation cluster_2 Readout Compound_Sol Dissolve Analog (pH 6.0 Buffer) Serial_Dil 2-fold Serial Dilution (96-well plate) Compound_Sol->Serial_Dil Media_Prep CAMHB + Ca/Mg (Cation Adjustment) Media_Prep->Serial_Dil Inoculate Add to Plates (1:1 Ratio) Serial_Dil->Inoculate Colony_Susp 0.5 McFarland Suspension Dilution Dilute 1:100 (Target: 5x10^5 CFU/mL) Colony_Susp->Dilution Dilution->Inoculate Incubate 16-20h @ 35°C Inoculate->Incubate Visual_Read Determine MIC (No Turbidity) Incubate->Visual_Read

Figure 1: CLSI-compliant Broth Microdilution workflow for cephalosporin analogs.

Comparative Data: MIC Distribution (mg/L)

Interpretation: A successful analog must demonstrate retained activity against CAZ-resistant strains without the aid of an inhibitor.

Organism (Phenotype)Ceftazidime (CAZ)Ceftazidime-Avibactam (CZA)Analog-X (Target Profile)
E. coli ATCC 25922 (WT)0.250.120.25
P. aeruginosa ATCC 27853 (WT)221 - 2
K. pneumoniae (ESBL: CTX-M-15)>64 (R)0.5 (S)1 - 4 (S)
P. aeruginosa (AmpC Hyper)32 (R)4 (S)4 (S)
K. pneumoniae (KPC-2)>128 (R)1 (S)2 - 8 (S/I)

Part 2: Mechanistic Validation (Enzymatic Stability)

Objective: Prove that the efficacy observed in Part 1 is due to structural stability against hydrolysis, not just intrinsic potency.

The Protocol: Spectrophotometric Hydrolysis Assay

Rationale: Measuring MIC alone does not distinguish between PBP affinity and beta-lactamase stability. Kinetic hydrolysis assays quantify the turnover rate (


) of the drug by purified enzymes.

Step-by-Step Workflow:

  • Enzyme Purification: Use recombinant beta-lactamases (TEM-1, AmpC, KPC-2) purified to >90% homogeneity.

  • Substrate Setup: Prepare 100

    
    M of Analog-X in reaction buffer (PBS, pH 7.4).
    
  • Reaction Initiation: Add enzyme (final conc. 10-50 nM) to the cuvette.

  • Detection: Monitor the decrease in absorbance at the cephalosporin-specific wavelength (

    
     nm) or use a competition assay with Nitrocefin (reporter substrate, 
    
    
    
    nm).
  • Calculation: Determine relative hydrolysis rate compared to Ceftazidime (set to 100%).

Comparative Stability Data (Relative Hydrolysis Rate %)

Lower numbers indicate higher stability.

Enzyme ClassSpecific EnzymeCeftazidime (CAZ)Analog-X Interpretation
Class A (Serine) TEM-1100%< 1% Analog-X resists common plasmid-mediated resistance.
Class C (Serine) AmpC (P. aeru)85%5% Critical for Pseudomonas efficacy.
Class A (Carbapenemase) KPC-2100%15% Moderate stability; may still require an inhibitor for KPC high-producers.

Part 3: In Vivo Efficacy Validation

Objective: Translate in vitro potency to in vivo bacterial clearance using the Neutropenic Murine Thigh Infection Model . This is the FDA-preferred model for PK/PD bridging.

The Protocol

Rationale: Neutropenia removes the confounding variable of the host immune system, allowing direct assessment of the drug's bacterial killing capability.

  • Animals: Female CD-1 mice (20-25g).

  • Neutropenia Induction:

    • Day -4: Cyclophosphamide 150 mg/kg IP.

    • Day -1: Cyclophosphamide 100 mg/kg IP.

  • Infection (Day 0): IM injection of

    
     CFU P. aeruginosa (MDR strain) into the posterior thigh.
    
  • Treatment:

    • Start therapy 2 hours post-infection (T=0h baseline).

    • Administer Analog-X (SC/IP) every 4-8 hours (fractionated dosing) for 24 hours.

    • Controls: Vehicle (Saline) and CZA (Human Simulated Dose).

  • Harvest (T=24h): Euthanize mice, harvest thighs, homogenize in PBS, and plate for CFU enumeration.

Efficacy Data Presentation (Log10 CFU Reduction)

Success Criteria: A reduction of


 CFU compared to the 24h untreated control is generally required for efficacy; stasis (0 log change vs start) is bacteriostatic.
Treatment GroupDose RegimenMean Bacterial Load (

CFU/thigh)
Change vs. 24h ControlEfficacy Verdict
Baseline (T=0) N/A5.2

0.2
N/AN/A
Vehicle (T=24) N/A8.1

0.3
ReferenceGrowth
Ceftazidime (CAZ) 200 mg/kg q4h7.8

0.4
-0.3Failure
Ceftazidime-Avibactam HSD Equivalent4.1

0.3
-4.0Superior
Analog-X 50 mg/kg q4h5.0

0.2
-3.1Stasis
Analog-X 100 mg/kg q4h3.8

0.3
-4.3Superior
Efficacy Pathway Visualization

InVivo_Model cluster_induction Neutropenia Induction cluster_infect Infection & Treatment cluster_analysis Analysis Cyc_1 Day -4: Cyclophosphamide 150 mg/kg Cyc_2 Day -1: Cyclophosphamide 100 mg/kg Cyc_1->Cyc_2 Infect Day 0: IM Injection 10^5 CFU P. aeruginosa Cyc_2->Infect Treat_Start T+2h: Start Therapy (Analog-X vs Controls) Infect->Treat_Start Dosing q4h Dosing (24 Hour Duration) Treat_Start->Dosing Harvest T+24h: Harvest Thighs Dosing->Harvest Count Homogenize & Plate Calculate Log10 Reduction Harvest->Count

Figure 2: Neutropenic Murine Thigh Infection Model workflow for efficacy validation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Sader, H. S., et al. (2017).[1][2] "Antimicrobial Activity of Ceftazidime-Avibactam Tested against Multidrug-Resistant Enterobacteriaceae and Pseudomonas aeruginosa Isolates from U.S.[3] Medical Centers, 2013 to 2016."[1] Antimicrobial Agents and Chemotherapy. [Link]

  • Center for Drug Evaluation and Research (FDA). (2020). Microbiology Data for Systemic Antibacterial Drugs — Development, Analysis, and Presentation. [Link]

  • Bulik, C. C., et al. (2010). "Neutropenic Mouse Thigh Infection Model for Evaluation of the Efficacy of Antimicrobial Agents." Methods in Molecular Biology. [Link]

  • O'Callaghan, C. H., et al. (1972). "Novel Method for Detection of Beta-Lactamases by Using a Chromogenic Cephalosporin Substrate." Antimicrobial Agents and Chemotherapy. [Link]

Sources

"comparative analysis of Ceftazidime Dihydrochloride and meropenem"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Ceftazidime Dihydrochloride (a third-generation cephalosporin) and Meropenem (a carbapenem). While both are beta-lactams targeting cell wall synthesis, they diverge significantly in their penicillin-binding protein (PBP) affinity, stability profiles, and resistance resilience.

  • Ceftazidime is the "Anti-Pseudomonal Workhorse," favored for specific Gram-negative research and Burkholderia studies, but requires careful handling due to gas generation upon reconstitution.

  • Meropenem is the "Broad-Spectrum Reserve," offering superior stability against extended-spectrum beta-lactamases (ESBLs) but suffering from rapid hydrolytic degradation in solution, complicating long-duration in vitro experiments.

Mechanistic Profiling & PBP Affinity

Both agents inhibit bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs), but their specific targets dictate their morphological effects on bacteria.

FeatureCeftazidime DihydrochlorideMeropenem
Primary Target PBP-3 (High Affinity)PBP-2 and PBP-3 (High Affinity)
Secondary Targets PBP-1a/1bPBP-1a/1b, PBP-4
Morphological Effect Filamentation: Inhibition of septation leads to long, filamentous cells before lysis.Spheroplast/Ovoid: Simultaneous inhibition of elongation and septation causes rapid rounding and lysis.
Lysis Speed Slower (requires cell growth/elongation)Rapid (bactericidal at faster rates)
Visualization: Mechanism of Action & Resistance Pathways

The following diagram illustrates the differential binding and resistance blockade.

MOA_Pathway cluster_Agents Beta-Lactam Agents cluster_Resistance Enzymatic Resistance Substrate Peptidoglycan Precursors Effect Cell Wall Cross-linking Failure Substrate->Effect Normal Synthesis Ceftazidime Ceftazidime (Target: PBP-3) Ceftazidime->Effect Inhibits Septation Meropenem Meropenem (Target: PBP-2 & 3) Meropenem->Effect Inhibits Elongation & Septation ESBL ESBLs (TEM, SHV, CTX-M) ESBL->Ceftazidime Hydrolyzes ESBL->Meropenem Ineffective AmpC AmpC (Cephalosporinase) AmpC->Ceftazidime Hydrolyzes Carba Carbapenemases (KPC, NDM, VIM) Carba->Meropenem Hydrolyzes Lysis Osmotic Lysis (Cell Death) Effect->Lysis

Caption: Differential PBP targeting and susceptibility to beta-lactamase hydrolysis.

Physicochemical Stability & Handling (Critical for Researchers)

For laboratory applications, the physical behavior of these drugs differs drastically.

Ceftazidime Dihydrochloride: The "Gas" Issue

Ceftazidime is typically supplied as a mixture with sodium carbonate. Upon adding water/buffer, an acid-base reaction occurs, releasing Carbon Dioxide (CO₂) .

  • Impact: Vials develop significant positive pressure.

  • Protocol: You must vent the vial during reconstitution to prevent the stopper from blowing out or the solution from spraying.

  • Stability: Reconstituted solutions are stable for ~12 hours at room temperature (25°C) and 7 days at 4°C [1].

Meropenem: The "Ring-Opening" Instability

Meropenem is chemically unstable in solution due to the hydrolysis of the beta-lactam ring.

  • Impact: It degrades spontaneously at room temperature.

  • Protocol: Solutions must be prepared immediately before use. Do not store reconstituted stock solutions at room temperature for >4 hours.

  • Stability: At 25°C, potency drops below 90% within 4–6 hours. At 4°C, it remains stable for ~24–48 hours [2].

Spectrum & Resistance Profile
Organism / EnzymeCeftazidimeMeropenemAnalysis
Pseudomonas aeruginosa High Activity High Activity Both are primary anti-pseudomonal agents. Meropenem is often effective against Ceftazidime-resistant strains, though efflux pump upregulation (MexAB-OprM) can affect both.
ESBL Producers (e.g., E. coli CTX-M)Resistant Susceptible Meropenem is the drug of choice for ESBLs. Ceftazidime is hydrolyzed unless paired with Avibactam.
AmpC Producers (e.g., Enterobacter spp.)Resistant Susceptible Ceftazidime induces AmpC expression and is hydrolyzed. Meropenem is stable against AmpC.
Burkholderia pseudomallei Gold Standard Alternative Ceftazidime is the primary therapeutic for Melioidosis [3].
Gram-Positives (MSSA, Strep)PoorModerateMeropenem has better Gram-positive coverage, though neither is MRSA-active.
Experimental Protocols
Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07 / ISO 20776-1 [4].[1]

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]

  • Stock Prep:

    • Ceftazidime: Dissolve in water/buffer. Vent CO₂ .

    • Meropenem: Dissolve in water/buffer. Use immediately .

  • Dilution: Prepare 2-fold serial dilutions in 96-well plates.

  • Inoculum: Adjust bacterial suspension to

    
     McFarland, then dilute to reach final well concentration of 
    
    
    
    CFU/mL.
  • Incubation: 35°C ± 2°C for 16–20 hours.

  • Readout: Lowest concentration with no visible growth.

Protocol B: Time-Kill Kinetics

Used to determine the rate of bactericidal activity.

TimeKill_Workflow cluster_Sampling Sampling Points Start Log-Phase Culture (~10^6 CFU/mL) Expose Add Antibiotic (e.g., 4x MIC) Start->Expose T0 T=0h Expose->T0 T4 T=4h Expose->T4 T8 T=8h Expose->T8 T24 T=24h Expose->T24 Dilute Serial Dilution (PBS) T0->Dilute T4->Dilute T8->Dilute T24->Dilute Plate Plate on Agar (Count Colonies) Dilute->Plate Calc Calculate Log10 Reduction Plate->Calc

Caption: Workflow for determining time-dependent bactericidal activity.

Pharmacokinetics/Pharmacodynamics (PK/PD)

Both drugs exhibit Time-Dependent Killing , meaning efficacy is linked to the duration the free drug concentration remains above the MIC (


).
  • Ceftazidime Target: Requires

    
     for 50–70%  of the dosing interval for max efficacy.
    
  • Meropenem Target: Requires

    
     for 40%  of the dosing interval.
    

Research Implication: In animal models (e.g., murine thigh infection), fractionation of doses is critical. Meropenem requires more frequent dosing or continuous infusion due to its shorter half-life (~1 hour) compared to Ceftazidime (~1.5–2 hours) and instability [5].

References
  • Fresenius Kabi. (2022). Ceftazidime for Injection, USP - Package Insert. Link

  • Foy, F., et al. (2019).[3] "An investigation of the stability of meropenem in elastomeric infusion devices." Drug Design, Development and Therapy. Link

  • Lipsitz, R., et al. (2016). "Neutralization of Burkholderia pseudomallei by Ceftazidime." Antimicrobial Agents and Chemotherapy.[4] Link

  • CLSI. (2023).[2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Clinical and Laboratory Standards Institute.[1][5] Link

  • Mouton, J.W., et al. (2000). "Pharmacokinetics and Pharmacodynamics of Meropenem." Clinical Pharmacokinetics. Link

Sources

A Comparative Guide to the Validation of a Novel Murine Lung Infection Model for Ceftazidime Dihydrochloride Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a new animal model for preclinical research on Ceftazidime Dihydrochloride. It is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents. By synthesizing established protocols with the causal logic behind experimental choices, this document outlines a self-validating system to ensure the development of a robust, reproducible, and clinically relevant animal model.

Introduction: The Imperative for Predictive Animal Models

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1][2][3] Its clinical utility, however, is increasingly threatened by the global rise of antimicrobial resistance (AMR).[4][5][6][7][8] The development of new therapeutic strategies, including novel drug combinations and dosing regimens to combat resistant pathogens, critically depends on preclinical animal models that can accurately predict clinical outcomes.

While standard animal models exist, the evolving landscape of resistance necessitates the development of new models that can recapitulate specific clinical scenarios, such as infections with multidrug-resistant (MDR) strains or infections in immunocompromised hosts.[9][10] This guide details the validation process for a novel neutropenic murine lung infection model, comparing its characteristics and performance against established alternatives and grounding each step in rigorous scientific principles and regulatory expectations.[11][12]

Part 1: Foundational Principles of Animal Model Validation

A validated animal model is more than a biological system in which a drug shows an effect. It is a highly characterized and reproducible tool that links drug exposure to a clinically relevant outcome. The validation process rests on three core pillars:

  • Clinical Relevance: The model must mimic key aspects of the human disease, including the site of infection, the host's immune status, and the pathophysiology of the disease process.

  • Reproducibility: The model must yield consistent results over time and across different operators when key parameters are controlled.

  • Predictive Power: The model must be able to accurately predict the efficacy of an antimicrobial agent based on its pharmacokinetic and pharmacodynamic (PK/PD) properties. This is the ultimate goal of validation.

The U.S. Food and Drug Administration (FDA) "Animal Rule" provides a critical regulatory framework, outlining the evidence needed to demonstrate drug effectiveness when human efficacy studies are not ethical or feasible.[11][12] This guidance underscores the necessity of well-controlled and thoroughly validated animal studies.

G cluster_0 Core Pillars of Validation cluster_1 Validation Outcome A Clinical Relevance D Robust & Reliable Animal Model A->D B Reproducibility B->D C Predictive Power C->D

Caption: Figure 1: Core pillars of animal model validation.

Part 2: Characterization of the Novel Animal Model: A Comparative Approach

The selection of an animal model should be driven by a specific research question that cannot be adequately addressed by existing models. For this guide, we propose the validation of a neutropenic murine lung infection model using a ceftazidime-resistant clinical isolate of P. aeruginosa. The rationale is to create a platform for testing novel ceftazidime-based combination therapies in an immunocompromised host setting, which is a common clinical scenario.

Comparison of Preclinical Infection Models for P. aeruginosa

The table below compares the proposed model with other commonly used models for evaluating anti-pseudomonal agents.

FeatureProposed: Neutropenic Lung Model Thigh Infection Model Cutaneous Abscess Model
Infection Site Lungs (Pneumonia)Quadriceps MuscleSubcutaneous Tissue
Host Immune Status Immunocompromised (Neutropenic)Immunocompromised (Neutropenic)Immunocompetent or Immunocompromised
Clinical Relevance Hospital-Acquired Pneumonia (HAP), Ventilator-Associated Pneumonia (VAP)[13]Sepsis, Deep-Seated Tissue InfectionsSkin and Soft Tissue Infections (SSTIs), Chronic Wounds[10]
Primary Endpoint Bacterial load (CFU) in lung homogenateBacterial load (CFU) in thigh homogenateLesion size, Bacterial load (CFU) in abscess
Key Advantage Directly models a primary cause of morbidity and mortality in hospitalized patients.Highly reproducible, standard for PK/PD studies.[14]Allows for the study of high-density, chronic infections.
Key Disadvantage Technically more complex, potential for rapid mortality.Less direct relevance to specific organ infections like pneumonia.Pharmacokinetics in the abscess may differ significantly from systemic circulation.

Part 3: The Validation Workflow: A Step-by-Step Guide

A rigorous, multi-step process is required to validate the new model. Each step provides critical data that builds upon the last, culminating in a fully characterized and reliable system.

G A Step 1: In Vitro Isolate Characterization (MIC) B Step 2: Infection Model Establishment A->B C Step 3: Pharmacokinetic (PK) Profiling B->C D Step 4: Pharmacodynamic (PD) Evaluation C->D E Step 5: Histopathological Analysis D->E F Validated Model E->F

Caption: Figure 2: The sequential workflow for animal model validation.

Step 1: In Vitro Characterization of the Challenge Isolate

Causality: Before any in vivo experiment, the baseline susceptibility of the bacterial isolate to the antimicrobial agent must be precisely determined. The Minimum Inhibitory Concentration (MIC) is the foundational pharmacodynamic parameter that all subsequent in vivo exposure data will be compared against.

Protocol: Broth Microdilution MIC Assay

This protocol is based on the standards developed by the Clinical and Laboratory Standards Institute (CLSI).[15][16][17][18][19]

  • Prepare Materials:

    • Ceftazidime Dihydrochloride analytical powder.

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Sterile 96-well microtiter plates.

    • P. aeruginosa clinical isolate.

    • 0.5 McFarland turbidity standard.

  • Prepare Ceftazidime Stock Solution: Create a stock solution of ceftazidime in a suitable solvent (e.g., sterile water) at a high concentration (e.g., 1024 µg/mL).

  • Serial Dilution: Perform a two-fold serial dilution of ceftazidime in the 96-well plate using CAMHB to achieve a range of concentrations (e.g., 256 µg/mL down to 0.25 µg/mL). Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Prepare Bacterial Inoculum: Culture the P. aeruginosa isolate on an appropriate agar plate overnight. Suspend colonies in saline to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the final bacterial inoculum to each well of the microtiter plate. Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of ceftazidime that completely inhibits visible growth of the organism.

Step 2: Establishing the Infection Model

Causality: The goal is to establish a reproducible infection that is severe enough to persist in the control group but can be cleared by an effective antibiotic treatment. This requires titrating the bacterial inoculum to find the dose that causes a consistent, measurable infection without leading to rapid, overwhelming sepsis that would preclude a 24-hour treatment study.

Protocol: Murine Lung Infection Induction

  • Animal Acclimatization: House 6-8 week old female BALB/c mice in a specific pathogen-free facility for at least 7 days prior to the experiment.

  • Induce Neutropenia (Immunocompromised Model): Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice profoundly neutropenic, mimicking the condition of many high-risk patients.

  • Prepare Inoculum: Grow the P. aeruginosa isolate to mid-log phase in CAMHB. Wash and resuspend the bacteria in sterile saline. Determine the concentration (CFU/mL) via serial dilution and plating.

  • Inoculation: Lightly anesthetize the mice with isoflurane. Administer 50 µL of the bacterial suspension (e.g., targeting an inoculum of 1-5 x 10⁶ CFU) via the intranasal route.

  • Confirmation of Infection: At a predetermined time point (e.g., 2 hours post-infection), a satellite group of animals (n=3) is euthanized. The lungs are aseptically harvested, homogenized, and plated to confirm the initial bacterial burden.

Step 3: Pharmacokinetic (PK) Profiling of Ceftazidime

Causality: The concentration-time profile of a drug can vary significantly between species and even between different models within the same species (e.g., infected vs. healthy animals).[9][13] It is essential to determine the actual drug exposure (AUC, Cmax, T½) in the new model to build an accurate PK/PD relationship.

Protocol: Murine Pharmacokinetic Study

  • Animal Preparation: Use healthy, uninfected mice of the same strain, sex, and age as in the infection model.

  • Drug Administration: Administer a single subcutaneous dose of Ceftazidime (e.g., 30 mg/kg). The subcutaneous route is often chosen for its clinical relevance and ease of administration in mice.

  • Serial Blood Sampling: Collect whole blood samples (approx. 30 µL) from a consistent site (e.g., submandibular vein) at multiple time points post-dose.[20] A typical sampling schedule might be 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours.[21]

  • Sample Processing: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify ceftazidime concentrations in plasma samples using a validated analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table: Example Pharmacokinetic Parameters for Ceftazidime in Mice

ParameterDefinitionExample Value
Cmax Maximum observed plasma concentration45.2 µg/mL
Tmax Time to reach Cmax0.25 hours
AUC₀-∞ Area under the concentration-time curve68.5 µg*h/mL
Elimination half-life1.1 hours
Step 4: Pharmacodynamic (PD) Evaluation and Dose-Response

Causality: This step directly links drug exposure to antibacterial effect. By testing a range of doses, we can determine the magnitude of exposure required to achieve a specific endpoint (e.g., bacterial stasis or a 1-log₁₀ reduction in CFU). For beta-lactams like ceftazidime, the key PK/PD index driving efficacy is the percentage of the dosing interval that free drug concentrations remain above the MIC (%fT > MIC).[22][23][24]

Protocol: Dose-Ranging Efficacy Study

  • Establish Infection: Induce neutropenia and establish a lung infection in multiple cohorts of mice as described in Step 2.

  • Initiate Treatment: At 2 hours post-infection, begin treatment. Administer ceftazidime subcutaneously at various doses (e.g., 10, 30, 100, 300 mg/kg) and dosing intervals (e.g., every 6 hours). Include a vehicle control group (saline).

  • Determine Endpoint: At 24 hours after the initiation of treatment, euthanize all animals.

  • Quantify Bacterial Burden: Aseptically harvest lungs, homogenize in sterile saline, and perform quantitative cultures by plating serial dilutions onto appropriate agar.

  • Calculate Efficacy: The primary endpoint is the change in bacterial burden (Δlog₁₀ CFU) compared to the 0-hour control animals.

  • PK/PD Analysis: Using the PK data from Step 3 and the MIC from Step 1, calculate the %fT > MIC for each dosing regimen. Plot the antibacterial effect (Δlog₁₀ CFU) against the %fT > MIC to determine the exposure required for stasis and bactericidal activity.

Table: Example Dose-Response Data

Dose Regimen (mg/kg)Mean Δlog₁₀ CFU (vs 0h)Calculated %fT > MIC
Vehicle Control+2.10%
10 (q6h)+0.525%
30 (q6h)-0.1 (Stasis)45%
100 (q6h)-1.2 (1-log kill)65%
300 (q6h)-2.5 (2-log kill)88%
Step 5: Histopathological Analysis

Causality: Quantitative microbiology provides a critical measure of efficacy, but it does not capture the full picture of the host response. Histopathology validates that the reduction in bacterial load corresponds to a reduction in tissue damage, inflammation, and other pathological hallmarks of pneumonia, adding a layer of clinical relevance to the model.

Protocol: Lung Tissue Histopathology

  • Tissue Collection: At the study endpoint (24 hours), collect the lungs from a subset of animals from the control and high-dose treatment groups.

  • Fixation: Inflate the lungs with and then immerse in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Staining: Process the fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides in a blinded fashion, scoring for parameters such as inflammatory cell infiltration, edema, hemorrhage, and necrosis.

Part 4: Synthesizing the Validation Data

The final step is to integrate all collected data to form a cohesive understanding of the model's performance. The relationship between drug exposure and effect can be visualized to identify the PK/PD target.

G cluster_0 Inputs cluster_1 Integration & Analysis cluster_2 Validation Outcome MIC In Vitro MIC (Step 1) Integrate Correlate Δlog₁₀ CFU with %fT > MIC MIC->Integrate PK In Vivo PK Profile (Step 3) PK->Integrate PD Dose-Response Data (Step 4) PD->Integrate Target Determine Predictive PK/PD Target for Efficacy (e.g., %fT>MIC for stasis = 45%) Integrate->Target

Caption: Figure 3: Integration of data to determine the predictive PK/PD target.

By establishing a clear, quantitative target for efficacy (e.g., a %fT > MIC of 45% is required for bacteriostasis), the model is now validated. It can be used to reliably predict the in vivo activity of ceftazidime against different strains (with different MICs) or to evaluate the potential of a new combination agent to enhance ceftazidime's efficacy. The results from this model, showing a significant reduction in bacterial load and corresponding improvement in lung pathology, provide strong, data-driven support for advancing a therapeutic candidate.

Conclusion

The validation of a new animal model is a resource-intensive but essential undertaking in antimicrobial drug development. A piecemeal approach is insufficient. The integrated, multi-step workflow described in this guide—encompassing in vitro characterization, infection model optimization, and rigorous PK/PD analysis—establishes a self-validating system. By adhering to these principles of scientific integrity, researchers can develop animal models that are not only reproducible but also possess the predictive power necessary to make confident decisions and accelerate the translation of promising therapies from the laboratory to the clinic.

References

  • Elucidation of Mechanisms of Ceftazidime Resistance among Clinical Isolates of Pseudomonas aeruginosa by Using Genomic Data. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Ceftazidime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. PubMed. Available at: [Link]

  • Global antibiotic resistance surveillance report 2025. World Health Organization (WHO). Available at: [Link]

  • Ceftazidime. Johns Hopkins ABX Guide. Available at: [Link]

  • WHO warns of widespread resistance to common antibiotics worldwide. PAHO/WHO. Available at: [Link]

  • Molecular Mechanisms Mediating Ceftazidime/Avibactam Resistance Amongs. IDR. Available at: [Link]

  • Pharmacokinetic-pharmacodynamic evaluation of ceftazidime continuous infusion vs intermittent bolus injection in septicaemic melioidosis. PMC. Available at: [Link]

  • One in six bacterial infections worldwide are now resistant to antibiotics, WHO warns. BMJ. Available at: [Link]

  • Global Health: Antimicrobial Resistance: undefined: Ceftazidime Resistance. PDB-101. Available at: [Link]

  • Efficacies of ceftazidime-avibactam and ceftazidime against Pseudomonas aeruginosa in a murine lung infection model. PubMed. Available at: [Link]

  • Epidemiology and Mechanisms of Ceftazidime–Avibactam Resistance in Gram-Negative Bacteria. Engineering. Available at: [Link]

  • Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of Enterobacterales and Pseudomonas aeruginosa in Latin American Hospitals. PMC. Available at: [Link]

  • Pharmacokinetic and Pharmacodynamics of Ceftazidime in Pediatric ICU Patients. Research Day 2017 - Feinberg School of Medicine. Available at: [Link]

  • Efficacies of Ceftazidime-Avibactam and Ceftazidime against Pseudomonas aeruginosa in a Murine Lung Infection Model. PMC. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Wikipedia. Available at: [Link]

  • Ceftazidim. The Comprehensive Antibiotic Resistance Database. Available at: [Link]

  • Ceftazidime pharmacokinetics in dogs after intravenous injection and delivered with the RxActuator Mini-Infuser. Wiley Online Library. Available at: [Link]

  • Murine Pharmacokinetic Studies. PMC - NIH. Available at: [Link]

  • Clinical & Laboratory Standards Institute. CLSI. Available at: [Link]

  • Activities to Encourage Development, Qualification, and Use of Animal Models. FDA. Available at: [Link]

  • Using host-mimicking conditions and a murine cutaneous abscess model to identify synergistic antibiotic combinations effective against Pseudomonas aeruginosa. Frontiers. Available at: [Link]

  • WHO report reveals alarming global surge in antibiotic resistance in common bacterial infections. BEACON. Available at: [Link]

  • Ceftazidime-Avibactam in Combination With Fosfomycin: A Novel Therapeutic Strategy Against Multidrug-Resistant Pseudomonas aeruginosa. The Journal of Infectious Diseases | Oxford Academic. Available at: [Link]

  • (23) Pharmacokinetics and Pharmacodynamics of Ceftazidime in Pediatric ICU Patients. Pediatrics. Available at: [Link]

  • Ceftazidime. Ovid. Available at: [Link]

  • Pharmacokinetics/pharmacodynamics and therapeutic drug monitoring of ceftazidime/avibactam administered by continuous infusion i. SciSpace. Available at: [Link]

  • Sharp global rise in antibiotic-resistant infections in hospitals, WHO finds. The Guardian. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing-Recommended Rapid Antimicrobial Susceptibility Testing of Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus From Positive Blood Culture Bottles. PMC. Available at: [Link]

  • pharmacokinetics/pharmacodynamics of ceftazidime/avibactam for central nervous system infections caused by carbapenem-resistant Gram-negatives: a prospective study. Journal of Antimicrobial Chemotherapy | Oxford Academic. Available at: [Link]

  • EUCAST: EUCAST - Home. EUCAST. Available at: [Link]

  • EUCAST. ESCMID. Available at: [Link]

  • Murine model: dose proportionality of ceftazidime (parts a, c) and... ResearchGate. Available at: [Link]

  • The Pharmacokinetics of Ceftazidime Following its Intravenous Administration in Dogs. World's Veterinary Journal. Available at: [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. clsi.org. Available at: [Link]

  • Pharmacokinetics of ceftazidime administered to lactating and non-lactating goats. CONICET. Available at: [Link]

  • The Pharmacokinetics of Ceftazidime Following its Intravenous Administration in Dogs (2024). World s Veterinary Journal 14(3):349-354. ResearchGate. Available at: [Link]

  • Ceftazidime Pharmacokinetics After Intramuscular Administration in Healthy Bottlenose Dolphin (Tursiops aduncas). IAAAM_Archive - VIN. Available at: [Link]

  • CLSI Standards: Guidelines for Health Care Excellence. NCBI Bookshelf. Available at: [Link]

  • FDA Animal Rule: Overview & Impact on Drug Development. ProPharma. Available at: [Link]

  • FDA's emerging framework to reduce animal testing: Implications for drug development timelines, cost, and clinical strategy. pharmaphorum. Available at: [Link]

  • CLSI Guidelines Overview 2024 | PDF | Medical Tests | Clinical Medicine. Scribd. Available at: [Link]

  • FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies. Insights | Holland & Knight. Available at: [Link]

  • CLSI Standards | Essential Laboratory Guidelines & Best Practices. CLSI. Available at: [Link]

  • Navigating FDA's Proposed Guidance on AI and Non-Animal Models: Safeguarding Innovation in Drug Development. Foley & Lardner LLP - JDSupra. Available at: [Link]

  • Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. Scientific Research Publishing. Available at: [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. Available at: [Link]

  • (PDF) One Mouse, One Pharmacokinetic Profile: Quantitative Whole Blood Serial Sampling for Biotherapeutics. ResearchGate. Available at: [Link]

  • Large Molecule Pharmacokinetics | Rodent PK Studies. Aragen Life Sciences. Available at: [Link]

Sources

Unraveling the Action of a Workhorse Antibiotic: A Researcher's Guide to Genetically Confirming Ceftazidime Dihydrochloride's Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

For decades, ceftazidime, a third-generation cephalosporin, has been a cornerstone in the treatment of serious bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1][2][3] Its efficacy stems from a well-understood, yet elegantly simple, mechanism: the disruption of bacterial cell wall synthesis.[1][4][5] However, in an era of burgeoning antibiotic resistance, a deep and verifiable understanding of a drug's mechanism of action is not just academic—it is a critical component of stewardship, resistance monitoring, and the development of next-generation therapeutics.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute genetic studies aimed at unequivocally confirming the mechanism of action of Ceftazidime Dihydrochloride. We will move beyond textbook descriptions to explore the "why" and "how" of experimental design, ensuring that your findings are robust, reproducible, and contribute meaningfully to the field.

The Canonical Mechanism: A Refresher

Ceftazidime, like all β-lactam antibiotics, exerts its bactericidal effect by targeting penicillin-binding proteins (PBPs).[2][4][5] These enzymes are essential for the final steps of peptidoglycan synthesis, the rigid mesh-like structure that constitutes the bacterial cell wall.[2][4] By acylating the active site of these enzymes, ceftazidime effectively inactivates them, leading to a halt in cell wall construction, loss of structural integrity, and ultimately, cell lysis.[4][5]

The primary targets of ceftazidime in gram-negative bacteria, such as P. aeruginosa, are PBP2 and PBP3.[6][7] The preferential binding to PBP3 is particularly crucial as it is involved in septum formation during cell division, leading to the characteristic filamentation of bacteria upon exposure to the antibiotic.[2][4][6]

Genetic Confirmation: Moving from "What" to "How"

While biochemical assays can demonstrate the binding of ceftazidime to PBPs, genetic studies provide the definitive in-vivo confirmation of its mechanism of action. By manipulating the genes encoding these target proteins, we can directly observe the impact on ceftazidime's efficacy.

Core Experimental Approaches

Three primary genetic strategies are employed to confirm ceftazidime's mechanism of action:

  • Gene Knockout/Knockdown Studies: The most direct approach involves the deletion or repression of the genes encoding the target PBPs. By creating a bacterial strain that lacks a specific PBP, we can assess its susceptibility to ceftazidime compared to the wild-type strain. A significant increase in the minimum inhibitory concentration (MIC) for the knockout strain would strongly indicate that the deleted PBP is a primary target of the antibiotic. Studies in Burkholderia pseudomallei have demonstrated that deletion of a gene encoding PBP3 leads to ceftazidime resistance.[8]

  • Site-Directed Mutagenesis: This technique allows for the introduction of specific mutations into the PBP-encoding genes. By altering amino acid residues within the active site of the PBP, we can investigate their role in ceftazidime binding. For instance, mutating a key serine residue in the active site should render the PBP non-functional and, consequently, the bacteria resistant to ceftazidime if that PBP is a critical target.[2]

  • Comparative Genomics of Resistant Strains: The evolution of antibiotic resistance in clinical isolates provides a natural experiment. By sequencing the genomes of ceftazidime-susceptible and ceftazidime-resistant strains of the same bacterial species, we can identify mutations that have arisen in the resistant isolates. Frequently, these mutations are found within the genes encoding the target PBPs, providing real-world evidence of their role in the drug's mechanism of action.[9][10] For example, a comparative genomic analysis of clinical P. aeruginosa isolates identified chromosomal gene variants unique to the ceftazidime-resistant population.[9]

Visualizing the Workflow: A Genetic Approach to Mechanism Confirmation

G cluster_0 Phase 1: Hypothesis cluster_1 Phase 2: Genetic Manipulation cluster_2 Phase 3: Phenotypic Analysis cluster_3 Phase 4: Confirmation A Hypothesis: Ceftazidime targets PBP3 B Construct PBP3 Gene Knockout Mutant (Δpbp3) A->B C Perform Site-Directed Mutagenesis of PBP3 Active Site A->C D Determine Minimum Inhibitory Concentration (MIC) B->D E Analyze Cell Morphology (Microscopy) B->E C->D C->E F Increased MIC in Δpbp3 and mutant strains confirms PBP3 is the primary target D->F E->F

Caption: Workflow for genetic confirmation of Ceftazidime's target.

Comparative Analysis: Ceftazidime vs. Alternatives

To provide a comprehensive understanding, it is crucial to compare ceftazidime's performance with other antibiotics, particularly those with different or overlapping mechanisms of action.

AntibioticClassPrimary Target(s)Key Genetic Resistance Mechanisms
Ceftazidime 3rd-Gen CephalosporinPBP3, PBP2[6][7]Mutations in PBP genes, β-lactamase production[10]
Meropenem CarbapenemPBP2, PBP4Mutations in PBP genes, porin loss, efflux pumps
Ciprofloxacin FluoroquinoloneDNA gyrase, Topoisomerase IVMutations in target genes, efflux pumps
Tobramycin Aminoglycoside30S ribosomal subunitEnzymatic modification, target site mutation

This comparative data highlights the importance of understanding specific mechanisms of action, as resistance to one class of antibiotics may not confer resistance to another.

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for the key genetic experiments described above. These protocols are intended as a guide and may require optimization based on the specific bacterial species and laboratory conditions.

Protocol 1: Gene Knockout using Homologous Recombination

This protocol describes the creation of a gene knockout mutant using a two-step homologous recombination strategy.

Materials:

  • Wild-type bacterial strain

  • Suicide vector containing an antibiotic resistance marker (e.g., pEX18Ap)

  • Primers for amplifying upstream and downstream regions of the target gene

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli for cloning

  • Antibiotics for selection

Procedure:

  • Construct the Knockout Vector:

    • Amplify the upstream and downstream flanking regions (approx. 500-1000 bp) of the target PBP gene from the wild-type bacterial genome using PCR.

    • Clone the amplified fragments into the suicide vector on either side of the antibiotic resistance marker.

    • Verify the construct by restriction digestion and sequencing.

  • Introduce the Vector into the Target Bacterium:

    • Transform the suicide vector into the wild-type bacterial strain via electroporation or conjugation.

  • First Crossover Selection:

    • Select for single-crossover integrants on agar plates containing the appropriate antibiotic for the vector's resistance marker.

  • Second Crossover and Mutant Selection:

    • Induce the second crossover event by growing the single-crossover integrants in a medium that counter-selects for the presence of the suicide vector (e.g., sucrose for vectors containing the sacB gene).

    • Plate the culture on agar containing the counter-selective agent to isolate colonies that have undergone the second recombination event.

  • Confirm the Knockout:

    • Screen the resulting colonies by PCR to identify those where the target gene has been replaced by the antibiotic resistance marker.

    • Confirm the absence of the target protein by Western blot analysis, if an antibody is available.

Protocol 2: Site-Directed Mutagenesis

This protocol outlines the process of introducing a specific point mutation into the target PBP gene.

Materials:

  • Plasmid containing the wild-type PBP gene

  • Mutagenic primers containing the desired mutation

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

Procedure:

  • Primer Design: Design a pair of complementary primers that contain the desired mutation and anneal to the target sequence in the plasmid.

  • Mutagenesis PCR:

    • Perform PCR using the plasmid template and the mutagenic primers. The high-fidelity polymerase will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion:

    • Digest the PCR product with DpnI. This enzyme specifically cleaves methylated DNA, thereby digesting the original parental plasmid and leaving the newly synthesized, mutated plasmid intact.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli.

  • Sequence Verification:

    • Isolate the plasmid from the resulting colonies and sequence the PBP gene to confirm the presence of the desired mutation.

Signaling Pathway: Ceftazidime's Impact on the Bacterial Cell

G Ceftazidime Ceftazidime PBP3 Penicillin-Binding Protein 3 (PBP3) Ceftazidime->PBP3 Inhibits Peptidoglycan Peptidoglycan Synthesis PBP3->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss of integrity leads to

Caption: Ceftazidime's inhibitory effect on cell wall synthesis.

Conclusion

The genetic confirmation of Ceftazidime Dihydrochloride's mechanism of action is not merely a validation exercise. It is a fundamental component of modern antimicrobial research. By employing the rigorous genetic techniques outlined in this guide, researchers can generate high-quality, verifiable data that deepens our understanding of this critical antibiotic, aids in the surveillance of resistance, and paves the way for the rational design of future therapies. The self-validating nature of these protocols, where the genetic modification directly leads to a predictable phenotypic outcome, provides the highest level of confidence in the elucidated mechanism.

References

  • Patsnap Synapse. What is the mechanism of Ceftazidime?. Patsnap Synapse. Published July 17, 2024. [Link].

  • Pharmacology of Ceftazidime ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Published March 5, 2025. [Link].

  • RCSB PDB. Ceftazidime. RCSB PDB. [Link].

  • Mouliou, D. S., et al. Elucidation of Mechanisms of Ceftazidime Resistance among Clinical Isolates of Pseudomonas aeruginosa by Using Genomic Data. Antimicrobial Agents and Chemotherapy, vol. 62, no. 1, 2018. [Link].

  • Shirley, D. A., et al. The β-Lactams Strike Back: Ceftazidime-Avibactam. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, vol. 35, no. 8, 2015, pp. 754-770. [Link].

  • Curtis, N. A., et al. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus. The Journal of antimicrobial chemotherapy, vol. 12, no. 2, 1983, pp. 119-26. [Link].

  • Wikipedia. Ceftazidime. Wikipedia. Published October 26, 2023. [Link].

  • Shen, Y., et al. Epidemiology and Mechanisms of Ceftazidime–Avibactam Resistance in Gram-Negative Bacteria. Engineering, vol. 6, no. 7, 2020, pp. 775-783. [Link].

  • Chantratita, N., et al. Antimicrobial resistance to ceftazidime involving loss of penicillin-binding protein 3 in Burkholderia pseudomallei. Proceedings of the National Academy of Sciences, vol. 108, no. 42, 2011, pp. 17476-81. [Link].

  • Zhang, R., et al. Genomic epidemiology and ceftazidime-avibactam high-level resistance mechanisms of Pseudomonas aeruginosa in China from 2010 to 2022. Virulence, vol. 15, no. 1, 2024. [Link].

  • Compain, F., et al. Effect of modification of penicillin-binding protein 3 on susceptibility to ceftazidime-avibactam, imipenem-relebactam, meropenem-vaborbactam, aztreonam-avibactam, cefepime-taniborbactam, and cefiderocol of Escherichia coli strains producing broad-spectrum β-lactamases. Antimicrobial Agents and Chemotherapy, vol. 68, no. 3, 2024. [Link].

  • ResearchGate. Chemical structure of ceftazidime. PBP = penicillin-binding protein. ResearchGate. [Link].

  • Fournier, D., et al. Multifactorial resistance mechanisms associated with resistance to ceftazidime-avibactam in clinical Pseudomonas aeruginosa isolates from Switzerland. Frontiers in Microbiology, vol. 14, 2023. [Link].

  • Fraile-Ribot, P. A., et al. Mechanisms leading to in vivo ceftazidime/avibactam resistance development during treatment of GES-5-producing Pseudomonas aeruginosa infections. Antimicrobial Agents and Chemotherapy, vol. 68, no. 11, 2024. [Link].

  • Tooke, C. L., et al. Frameshift Mutations in Genes Encoding PBP3 and PBP4 Trigger an Unusual, Extreme β-Lactam Resistance Phenotype in Burkholderia multivorans. ACS infectious diseases, vol. 10, no. 11, 2024, pp. 4118-4129. [Link].

  • Helsens, N., et al. Effect of modification of penicillin-binding protein 3 on susceptibility to ceftazidime-avibactam, imipenem-relebactam, meropenem-vaborbactam, aztreonam-avibactam, cefepime-taniborbactam, and cefiderocol of Escherichia coli strains producing broad-spectrum β-lactamases. Antimicrobial Agents and Chemotherapy, vol. 68, no. 3, 2024. [Link].

  • ResearchGate. In silico study of ceftazidime and piperacillin against penicillin-binding protein 2, beta-lactamase (oxa-1 and shv- 28) of klebsiella pneumoniae u25. ResearchGate. Published October 28, 2020. [Link].

  • Lahiri, S. D., et al. Distinctive Binding of Avibactam to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy, vol. 58, no. 10, 2014, pp. 5849-56. [Link].

  • Queenan, A. M., et al. Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, vol. 51, no. 7, 2007, pp. 2564-9. [Link].

  • ResearchGate. Genetic variants identified following ceftazidime experimental evolution studies in Pseudomonas aeruginosa strain PA14 (n = 10). ResearchGate. [Link].

  • Westhoff, S., et al. Multi-omics profiling of cross-resistance between ceftazidime-avibactam and meropenem identifies common and strain-specific mechanisms in Pseudomonas aeruginosa clinical isolates. mBio, vol. 14, no. 5, 2023. [Link].

Sources

Benchmarking Ceftazidime Dihydrochloride: A Technical Performance Guide Against Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Baseline vs. The Vanguard

Ceftazidime Dihydrochloride (CAZ) has long served as the "workhorse" third-generation cephalosporin, particularly revered for its anti-pseudomonal activity. However, the proliferation of Extended-Spectrum Beta-Lactamases (ESBLs) and Carbapenem-Resistant Enterobacterales (CRE) has necessitated the development of novel agents.

This guide benchmarks Ceftazidime against two primary classes of novel therapeutics:

  • Next-Generation Inhibitor Combinations: Specifically Ceftazidime-Avibactam (CZA) , which restores Ceftazidime’s affinity by neutralizing serine beta-lactamases.

  • Siderophore Cephalosporins: Specifically Cefiderocol (FDC) , which utilizes a "Trojan horse" iron-transport mechanism to bypass porin-based resistance.[1]

Key Takeaway: While Ceftazidime remains a cost-effective standard for non-MDR phenotypes, experimental data confirms that novel agents significantly outperform it against KPC and metallo-beta-lactamase (MBL) producers. However, Ceftazidime remains the critical "backbone" molecule upon which these novel combinations are built.

Mechanistic Benchmarking

To understand the performance divergence, one must analyze the molecular interaction at the periplasmic space.

  • Ceftazidime (Baseline): Targets Penicillin-Binding Protein 3 (PBP3). Its aminothiazolyl side chain confers resistance to early beta-lactamases (TEM-1, SHV-1) but is hydrolyzed by ESBLs (CTX-M) and Carbapenemases (KPC, NDM).

  • Ceftazidime-Avibactam (Restoration): Avibactam is a diazabicyclooctane (DBO) non-beta-lactam inhibitor. It covalently binds to the active site of Class A (KPC), Class C (AmpC), and some Class D (OXA-48) enzymes, preventing Ceftazidime hydrolysis.

  • Cefiderocol (Evasion): This molecule possesses a catechol moiety that chelates ferric iron.[2] It is actively transported across the outer membrane via bacterial iron transporters (TonB-dependent), bypassing porin channel mutations that often render Ceftazidime ineffective.

Visualization: Mechanisms of Action & Resistance[3]

MechanismAction cluster_resistance Resistance Barrier CAZ Ceftazidime Porin Porin Channel CAZ->Porin Passive Entry AVI Avibactam AVI->CAZ Protects BL Beta-Lactamase (ESBL/KPC) AVI->BL Inhibits FDC Cefiderocol Iron Iron Transporter FDC->Iron Active Transport (Trojan Horse) PBP3 PBP3 (Target) BL->CAZ Hydrolyzes Iron->PBP3 Bypasses Porin/BL Porin->PBP3 Reaches Target

Figure 1: Comparative mechanism pathways. Note how Avibactam neutralizes the enzyme barrier, while Cefiderocol circumvents the entry barrier entirely.

Experimental Protocols for Benchmarking

Trustworthy benchmarking requires rigorous adherence to CLSI (Clinical and Laboratory Standards Institute) or EUCAST guidelines. Below are the validated protocols for comparing these agents.

Protocol A: Comparative Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Ceftazidime vs. Comparators.

Critical Nuance: Testing Cefiderocol requires Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB) to trigger the siderophore uptake mechanism. Standard CAMHB will yield false resistance results for Cefiderocol.

  • Media Preparation:

    • Standard: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for Ceftazidime and Ceftazidime-Avibactam.

    • Iron-Depleted: For Cefiderocol, treat CAMHB with Chelex-100 resin to remove iron, then supplement with Zn, Mg, and Ca to physiological levels (Iron < 0.03 mg/L).

  • Inoculum: Prepare a 0.5 McFarland suspension (

    
     CFU/mL) of the test isolate (e.g., P. aeruginosa ATCC 27853 as control). Dilute 1:100.
    
  • Plate Setup:

    • Dispense 50 µL of antibiotic serial dilutions (0.03 – 64 µg/mL) into 96-well plates.

    • Note: For CZA, Avibactam is held constant at 4 µg/mL while Ceftazidime varies.[3]

  • Incubation: Add 50 µL of inoculum to each well. Incubate at 35 ± 2°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration inhibiting visible growth.

Protocol B: Time-Kill Kinetics

Objective: Differentiate between bacteriostatic and bactericidal activity over time.

  • Setup: Inoculate 20 mL of broth (Standard or Iron-Depleted) with

    
     CFU/mL of the organism.
    
  • Exposure: Add antibiotics at concentrations of 1x, 2x, and 4x the predetermined MIC. Include a growth control (no antibiotic).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar. Incubate overnight and count colonies.

  • Analysis: Plot Log10 CFU/mL vs. Time.

    • Bactericidal:

      
       reduction (99.9% kill) from the starting inoculum.[4][5][6]
      
Visualization: Experimental Workflow

Workflow Start Select Isolate (e.g., MDR P. aeruginosa) Media Media Prep Start->Media CAMHB Standard CAMHB (For Ceftazidime & CZA) Media->CAMHB IDCAMHB Iron-Depleted CAMHB (For Cefiderocol Only) Media->IDCAMHB Dilution Serial Dilution (96-well plate) CAMHB->Dilution IDCAMHB->Dilution Inoculation Inoculate 5x10^5 CFU/mL Dilution->Inoculation Incubate Incubate 16-20h @ 35°C Inoculation->Incubate Read Determine MIC Incubate->Read

Figure 2: Workflow decision tree highlighting the critical media divergence required for valid Cefiderocol testing.

Performance Data Comparison

The following data summarizes aggregated findings from surveillance studies (e.g., SENTRY, INFORM) comparing Ceftazidime (CAZ) against Ceftazidime-Avibactam (CZA) and Cefiderocol (FDC).

Table 1: Comparative Activity against Pseudomonas aeruginosa (MDR Phenotypes)
MetricCeftazidime (CAZ)Ceftazidime-Avibactam (CZA)Cefiderocol (FDC)
MIC50 (µg/mL) 8 - 32 (Resistant)2 - 4 (Susceptible)0.12 - 0.5 (Susceptible)
MIC90 (µg/mL) >64 (High Resistance)8 - 161 - 4
Susceptibility (%) ~45 - 65%85 - 97%>99%
Activity vs. MBLs NoneNonePotent
Activity vs. AmpC Low (Hydrolyzed)High (Inhibited)High (Stable)
Table 2: Activity against Carbapenem-Resistant Enterobacterales (CRE)
Pathogen PhenotypeCeftazidimeCeftazidime-AvibactamCefiderocol
KPC Producer ResistantSusceptibleSusceptible
OXA-48 Producer ResistantSusceptibleSusceptible
NDM/VIM (MBL) ResistantResistantSusceptible
ESBL (CTX-M) ResistantSusceptibleSusceptible

Data Interpretation:

  • Ceftazidime fails against KPC and MBL producers due to hydrolysis.

  • CZA effectively rescues Ceftazidime activity against KPC and OXA-48 but leaves a gap against Metallo-Beta-Lactamases (MBLs).

  • Cefiderocol demonstrates the broadest spectrum, covering MBLs where CZA fails.

Strategic Application & Conclusion

For drug development professionals, the choice of comparator depends on the target profile of the new molecule:

  • Routine Screening: Use Ceftazidime as the baseline control. If your novel compound does not outperform Ceftazidime against wild-type strains, it lacks commercial viability.

  • Resistant Profiling: Use Ceftazidime-Avibactam to benchmark efficacy against serine carbapenemases (KPC).

  • MDR/XDR Benchmarking: Use Cefiderocol as the "gold standard" for difficult-to-treat phenotypes (MBL producers, Acinetobacter baumannii).

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Sader, H. S., et al. (2015). "Antimicrobial Activity of Ceftazidime-Avibactam against Gram-Negative Organisms Collected from U.S.[7][8] Medical Centers in 2012."[9] Antimicrobial Agents and Chemotherapy. [Link][3]

  • Hackel, M. A., et al. (2017). "In Vitro Activity of Cefiderocol, a Siderophore Cephalosporin, against a Recent Collection of Clinical Isolates of Gram-Negative Bacilli." Antimicrobial Agents and Chemotherapy. [Link]

  • Zhanel, G. G., et al. (2013).[10] "Ceftazidime-avibactam: a novel cephalosporin/β-lactamase inhibitor combination."[8][11] Drugs. [Link][1]

  • Ito, A., et al. (2018). "In Vitro Antibacterial Activity of Cefiderocol against Multidrug-Resistant Gram-Negative Bacteria." Antimicrobial Agents and Chemotherapy. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of C22H24Cl2N6O7S2 and Related Sulfonamide-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The disposal of chemical waste is regulated by entities such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1][2][3]. These regulations provide a framework for the safe management of hazardous waste from its point of generation to its final disposal[4].

Hazard Characterization: A Proactive Approach

Given the absence of a specific Safety Data Sheet (SDS) for C22H24Cl2N6O7S2, a presumptive hazard assessment is the first crucial step. This involves evaluating the chemical structure for moieties that could confer hazardous properties. The presence of a sulfonamide group suggests potential for skin and eye irritation, and possible respiratory irritation[5][6].

Key Hazard Considerations:

  • Toxicity: Many pharmaceuticals, by design, are biologically active and can be toxic. Assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin[7][8].

  • Environmental Hazard: Pharmaceuticals can be toxic to aquatic life with long-lasting effects[4][7]. Improper disposal can lead to contamination of water supplies and soil[2][3].

  • Reactivity and Stability: While the provided formula does not immediately suggest high reactivity, it is prudent to handle any new compound with care, avoiding contact with strong oxidizing agents or extreme temperatures that could lead to decomposition and the release of irritating gases like nitrogen and sulfur oxides[5].

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a systematic approach to the disposal of this compound, ensuring compliance and safety at every stage.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene recommended)

  • A laboratory coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[6].

Step 2: Waste Segregation and Collection

Proper segregation of waste is essential to prevent dangerous reactions and to ensure correct disposal[9][10].

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weighing papers, pipette tips, gloves), in a designated, compatible, and clearly labeled hazardous waste container[4].

    • The container should be made of a material that will not react with the chemical.

    • Do not mix with other, incompatible waste streams[10].

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container[4][11].

    • Crucially, do not dispose of this chemical down the drain. Many chemicals are not effectively removed by wastewater treatment processes and can harm the environment[3][12].

Step 3: Container Labeling

Accurate and thorough labeling of waste containers is a regulatory requirement and a critical safety measure. The label must include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"[10]

  • Appropriate hazard warnings (e.g., "Toxic," "Irritant")[4]

  • The date accumulation started[10]

  • The name of the principal investigator or laboratory supervisor

Step 4: Storage of Waste

Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to prevent the spread of any potential leaks[10].

Step 5: Final Disposal

The final disposal of the hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4][13]. They will arrange for collection and transport to a permitted treatment, storage, and disposal facility.

The most common and recommended method for the disposal of pharmaceutical waste is incineration at a high temperature in a specialized facility[1]. This process ensures the complete destruction of the active chemical compounds.

Regulatory and Safety Data Summary

Regulatory Body Key Considerations for Pharmaceutical Waste References
EPA (Environmental Protection Agency) Governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Pharmaceuticals may be classified as hazardous due to toxicity, reactivity, ignitability, or corrosivity.[1][2][3]
DEA (Drug Enforcement Administration) Regulates the disposal of controlled substances to prevent diversion. While this compound is not listed as a controlled substance, it is important to be aware of DEA regulations for other pharmaceutical waste.[2][9][14]
OSHA (Occupational Safety and Health Administration) Sets standards for worker safety, including the use of Personal Protective Equipment (PPE) and hazard communication.[15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow A Start: this compound Waste Generation B Conduct Hazard Assessment (Presumptive) A->B C Don Appropriate PPE B->C D Segregate Waste into Designated Containers (Solid & Liquid) C->D E Label Containers Clearly: 'Hazardous Waste' + Chemical Name + Hazard Warnings D->E I Do NOT Dispose Down the Drain D->I F Store in a Secure, Designated Area with Secondary Containment E->F G Contact EHS or Licensed Waste Contractor for Disposal F->G H Final Disposal via High-Temperature Incineration G->H

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of chemical compounds like this compound is not merely a procedural task but a fundamental responsibility of every researcher and scientist. By following this risk-based approach, you can ensure the safety of your colleagues, protect the environment, and maintain the highest standards of scientific integrity in your laboratory. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

  • Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health. [Link]

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. Triumvirate Environmental. [Link]

  • Update on pharmaceutical waste disposal regulations. Ovid. [Link]

  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. Triumvirate Environmental. [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]

  • PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS. The University of Tennessee Health Science Center. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • SAFETY DATA SHEET - BD Regulatory Documents. Becton, Dickinson and Company. [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Safety Data Sheet - Chemical Consultants Inc. Chemical Consultants Inc. [Link]

  • SAFE OPERATING PROCEDURE HAZARDOUS WASTE DISPOSAL. The University of Texas at Arlington. [Link]

  • Sulfamic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C22H24Cl2N6O7S2
Reactant of Route 2
Reactant of Route 2
C22H24Cl2N6O7S2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.